Desmethyl piroxicam
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2H-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c18-13-9-5-1-2-6-10(9)22(20,21)17-12(13)14(19)16-11-7-3-4-8-15-11/h1-8,17-18H,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXYFCIBSPQECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=CC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216104 | |
| Record name | Desmethyl piroxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65897-46-3 | |
| Record name | Desmethyl piroxicam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065897463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethyl piroxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYL PIROXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O66304CXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Desmethyl Piroxicam (5'-Hydroxypiroxicam)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl piroxicam, known systematically as 4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is the primary and pharmacologically less active human metabolite of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. The metabolic pathway primarily involves the hydroxylation of the pyridyl ring of piroxicam, a reaction catalyzed by the cytochrome P450 enzyme, specifically CYP2C9. Understanding the synthesis of this metabolite is crucial for various aspects of drug development, including metabolite identification, characterization of metabolic pathways, and the generation of reference standards for analytical and toxicological studies. This guide provides a comprehensive overview of the chemical synthesis pathway for this compound, complete with experimental protocols, quantitative data, and a visual representation of the synthetic route.
Core Synthesis Pathway
The chemical synthesis of this compound (5'-hydroxypiroxicam) is achieved through the condensation of a key benzothiazine intermediate with a substituted aminopyridine. Specifically, the synthesis involves the reaction of methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with 2-amino-5-hydroxypyridine.[1][2] This reaction is typically carried out in a high-boiling point solvent such as xylene, with the aid of a catalyst to facilitate the amidation.
Signaling Pathway Diagram
The following diagram illustrates the single-step condensation reaction for the synthesis of this compound.
Caption: Synthetic route to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound as reported in the scientific literature.[1][2]
| Parameter | Value | Reference |
| Starting Material 1 | Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | Lombardino, J. G. (1981) |
| Starting Material 2 | 2-Amino-5-hydroxypyridine | Lombardino, J. G. (1981) |
| Solvent | Xylene | Lombardino, J. G. (1981) |
| Catalyst | Sodium methoxide (catalytic amount) | Lombardino, J. G. (1981) |
| Reaction Temperature | Reflux (boiling point of xylene) | Lombardino, J. G. (1981) |
| Reaction Time | Not explicitly stated | Lombardino, J. G. (1981) |
| Yield | 35% | Lombardino, J. G. (1981) |
| Melting Point | 260-262 °C (decomposition) | Lombardino, J. G. (1981) |
| Molecular Formula | C₁₅H₁₃N₃O₅S | PubChem CID 54676301 |
| Molecular Weight | 347.35 g/mol | PubChem CID 54676301 |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from the procedure described by Lombardino (1981).[1][2]
Objective: To synthesize 4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (this compound).
Materials:
-
Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
-
2-Amino-5-hydroxypyridine
-
Xylene (anhydrous)
-
Sodium methoxide
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)
-
Purification apparatus (e.g., for recrystallization or chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (1.0 equivalent) and 2-amino-5-hydroxypyridine (1.0 equivalent).
-
Solvent and Catalyst Addition: Add anhydrous xylene to the flask to create a suspension. Add a catalytic amount of sodium methoxide to the mixture.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Workup: After the reaction is deemed complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.
-
Isolation: Isolate the crude product by filtration. Wash the solid with a suitable solvent (e.g., cold xylene or another non-polar solvent) to remove any unreacted starting materials and byproducts.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system to yield the pure this compound. The original literature suggests that the product was purified to an analytical sample with a melting point of 260-262 °C with decomposition.[1][2]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow.
This technical guide provides a detailed overview of the synthesis of this compound. The described method, primarily based on the work of Lombardino, offers a reliable pathway for obtaining this key metabolite for research and development purposes. The provided diagrams, data table, and experimental protocol are intended to serve as a valuable resource for scientists and professionals in the field of drug development and metabolism.
References
An In-depth Technical Guide to the Chemical Properties of Desmethyl Piroxicam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl piroxicam, also known as N-Desmethyl piroxicam or Piroxicam Impurity B, is a primary metabolite and a known impurity of the non-steroidal anti-inflammatory drug (NSAID) piroxicam.[1] As a significant related substance, understanding its chemical and physical properties is crucial for the development of robust analytical methods, stability studies, and for a comprehensive understanding of piroxicam's metabolic fate and impurity profiling in pharmaceutical formulations. This technical guide provides a detailed overview of the known chemical properties of this compound, alongside comparative data for its parent compound, piroxicam. It also outlines relevant experimental protocols and visualizes key metabolic pathways.
Chemical and Physical Properties
Quantitative data for this compound is limited in the scientific literature. The following tables summarize the available information for this compound and provide a more comprehensive dataset for the parent compound, piroxicam, for comparative purposes.
Table 1: General Chemical Properties
| Property | This compound | Piroxicam |
| IUPAC Name | 4-hydroxy-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | 4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide |
| Synonyms | N-Desmethyl piroxicam, Piroxicam Impurity B, Piroxicam Related Compound B | Feldene |
| CAS Number | 65897-46-3[2] | 36322-90-4[3] |
| Molecular Formula | C₁₄H₁₁N₃O₄S[4] | C₁₅H₁₃N₃O₄S[3] |
| Molecular Weight | 317.32 g/mol [2] | 331.35 g/mol [3] |
| Appearance | Light Yellow to Yellow Solid | White to Light yellow Solid |
Table 2: Physicochemical Properties
| Property | This compound | Piroxicam |
| Melting Point | 224°C (with decomposition)[2] | 198-200°C[5] |
| pKa | 4.50 ± 1.00 (Predicted)[2] | 5.3 (HPLC), 5.7 (UV-Vis)[6] |
| logP | Not available | 1.58 (Experimental)[6] |
| Aqueous Solubility | Not available | Sparingly soluble[7] |
| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol[2] | Soluble in methylene chloride, slightly soluble in anhydrous ethanol.[7] Approximately 20 mg/mL in DMSO and dimethylformamide.[8] |
Metabolic Pathway of Piroxicam to this compound
Piroxicam undergoes extensive metabolism in the liver. One of the metabolic pathways is N-demethylation, which results in the formation of this compound.[9][10] This reaction is a minor route compared to the primary hydroxylation pathway.[10]
Caption: Metabolic conversion of Piroxicam.
Experimental Protocols
Representative Synthesis of this compound via N-Demethylation
Reaction Scheme:
Materials:
-
Piroxicam
-
Cyanogen bromide (CNBr)
-
Anhydrous chloroform (or other inert solvent)
-
Hydrochloric acid (for hydrolysis) or Lithium aluminum hydride (for reduction)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction with Cyanogen Bromide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piroxicam in anhydrous chloroform. Cool the solution in an ice bath.
-
Add a solution of cyanogen bromide in anhydrous chloroform dropwise to the cooled piroxicam solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-cyanamide intermediate.
-
Hydrolysis of the N-cyanamide: The crude N-cyanamide can be hydrolyzed to the secondary amine (this compound) by refluxing with aqueous acid (e.g., hydrochloric acid) or base.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
Note: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
Analytical Method for the Determination of this compound (Piroxicam Impurity B) by HPLC
Several High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of piroxicam and its impurities. The following is a representative method adapted from the literature for the quantification of this compound.[13][14]
Chromatographic Conditions:
-
Column: Ascentis® Express C18, 100 x 4.6 mm, 2.7 µm particle size.[13]
-
Mobile Phase:
-
Gradient Elution:
-
0-2 min: 15% B
-
2-5 min: 15% to 60% B
-
5-9 min: 60% B
-
9-12 min: 60% to 40% B
-
12-12.1 min: 40% to 15% B
-
12.1-15 min: 15% B
-
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30°C.[13]
-
Detection: UV at 254 nm.[13]
-
Injection Volume: 5 µL.[13]
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol or a mixture of the mobile phase. Prepare working standards by serial dilution.
-
Sample Solution: For the analysis of this compound in a drug substance or product, dissolve a known amount of the sample in the solvent to achieve a suitable concentration. The sample may require sonication and filtration through a 0.45 µm filter before injection.[13]
Method Validation:
The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[13] For impurity B (this compound), a linearity range up to 12 µg/mL with an LOD of 0.37 µg/mL and an LOQ of 1.1 µg/mL has been reported.[13]
Caption: General workflow for HPLC analysis.
Conclusion
This compound is an important molecule in the context of piroxicam pharmacology and pharmaceutical quality control. While there is a notable lack of comprehensive experimental data on its physicochemical properties, this guide consolidates the currently available information. The provided representative experimental protocols for synthesis and analysis offer a starting point for researchers in this field. Further studies are warranted to fully characterize the chemical and physical properties of this compound to better understand its behavior and ensure the quality and safety of piroxicam-containing products.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound (Piroxicam Impurity B) | 65897-46-3 [chemicalbook.com]
- 3. GSRS [precision.fda.gov]
- 4. This compound (Piroxicam Impurity B) [lgcstandards.com]
- 5. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Metabolism of piroxicam by laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. von Braun reaction - Wikipedia [en.wikipedia.org]
- 13. Piroxicam Capsules-Assay and Organic Impurities Following United States Pharmacopoeia Pending Forum Method [sigmaaldrich.com]
- 14. seer.ufrgs.br [seer.ufrgs.br]
Desmethyl Piroxicam: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl piroxicam, identified by the CAS number 65897-46-3 , is a known impurity and a minor metabolite of the nonsteroidal anti-inflammatory drug (NSAID) piroxicam.[1] As a significant related compound, understanding its chemical and physical properties, metabolic fate, and methods for its synthesis and detection is crucial for researchers and professionals involved in the development, manufacturing, and analysis of piroxicam. This technical guide provides a comprehensive overview of this compound, including its structure, properties, and relevant experimental methodologies.
Chemical Structure and Identification
This compound is structurally similar to its parent compound, piroxicam, differing by the absence of a methyl group on the benzothiazine ring.
Chemical Name: 4-hydroxy-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
Molecular Formula: C₁₄H₁₁N₃O₄S
Molecular Weight: 317.32 g/mol
Physicochemical and Pharmacokinetic Properties
While specific experimental data for this compound is limited in publicly available literature, some properties can be inferred from data on the parent compound, piroxicam. The following tables summarize the available information.
Physicochemical Properties
| Property | This compound | Piroxicam |
| CAS Number | 65897-46-3 | 36322-90-4 |
| Molecular Formula | C₁₄H₁₁N₃O₄S | C₁₅H₁₃N₃O₄S[2] |
| Molecular Weight | 317.32 g/mol | 331.35 g/mol [2] |
| Melting Point | Not available | 198-200 °C[2] |
| pKa | Not available | 5.3 - 5.7[3][4] |
| LogP | Not available | 1.58 - 3.06[2][3] |
| Solubility | Not available | Practically insoluble in water[5] |
Pharmacokinetic Properties of Piroxicam (for context)
| Parameter | Value |
| Bioavailability | Readily absorbed after oral administration[6] |
| Protein Binding | ~99%[6] |
| Half-life | ~50 hours[6] |
| Metabolism | Extensively metabolized in the liver[7] |
| Excretion | Urine and feces[8] |
Metabolic Pathway of Piroxicam
Piroxicam undergoes extensive metabolism in the liver, primarily through hydroxylation and to a lesser extent, N-demethylation, which results in the formation of this compound.[8][9] The major metabolite is 5'-hydroxypiroxicam.[10] The metabolites of piroxicam are reported to have little to no anti-inflammatory activity.[11]
Caption: Metabolic pathways of piroxicam.
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound, this section provides detailed methodologies for the synthesis and analysis of the closely related parent compound, piroxicam. These methods can serve as a foundation for developing protocols for this compound.
Synthesis of Piroxicam Analogues
A general method for the synthesis of piroxicam analogues involves the condensation of an appropriate benzothiazine carboxylate with an amine. The following is a representative procedure for the synthesis of N-acylhydrazone derivatives of piroxicam.[12]
Materials:
-
Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
-
Hydrazine hydrate (80%)
-
Ethanol
-
Aromatic or heteroaromatic aldehydes
-
Hydrochloric acid (37%)
Procedure:
-
Synthesis of 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide:
-
A mixture of ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (7.06 mmol) and hydrazine hydrate (137.4 mmol) in ethanol (40.0 mL) is stirred under reflux for 2 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is partially concentrated under vacuum.
-
Water and 37% HCl are added until precipitation occurs.
-
The solid is filtered and washed with water and cold ethanol to yield the carbohydrazide intermediate.[12]
-
-
Synthesis of N-acylhydrazone derivatives:
-
A mixture of the carbohydrazide intermediate (0.37 mmol) and the corresponding aromatic or heteroaromatic aldehyde (0.37 mmol) in absolute ethanol (10 mL) containing one drop of 37% hydrochloric acid is stirred at room temperature for approximately 30 minutes, or until the reaction is complete as indicated by TLC.[12]
-
Analytical Method for Piroxicam in Biological Fluids
The following is a representative HPLC method for the determination of piroxicam in human plasma.[8][13] This method could be adapted for the quantification of this compound by optimizing chromatographic conditions and validating the method accordingly.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column (e.g., 150mm x 4.6 mm, 5µm).
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water (pH adjusted to 3.2) in a 55:45 (v/v) ratio.[13]
-
Flow Rate: 1.2 mL/min.[13]
-
Detection Wavelength: 240 nm.[13]
-
Injection Volume: 10 µL.
Sample Preparation (Plasma):
-
To a known volume of plasma, add a suitable internal standard.
-
Precipitate proteins using an appropriate agent (e.g., acetonitrile or trichloroacetic acid).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject the supernatant into the HPLC system.
Validation Parameters: The method should be validated according to ICH guidelines, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[14][15][16]
Signaling Pathways and Biological Activity
The primary mechanism of action of piroxicam is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.[2] Piroxicam is a non-selective COX inhibitor, affecting both COX-1 and COX-2.[5] The biological activity of this compound is not well-characterized, but metabolites of piroxicam are generally considered to have little to no anti-inflammatory activity.[11]
Caption: Mechanism of action of Piroxicam.
Toxicology
Piroxicam is associated with potential hepatotoxicity, which may be related to the formation of toxic metabolic intermediates in the liver.[7][17] The toxicity profile of this compound specifically has not been extensively studied. However, as a metabolite, its formation is a consideration in the overall safety assessment of piroxicam. Studies have shown that piroxicam-induced liver injury can manifest as elevated serum aminotransferase levels and, in rare cases, more severe liver damage.[18]
Conclusion
This compound is an important related substance to the widely used NSAID, piroxicam. While a substantial body of research exists for piroxicam, specific data on this compound is sparse. This technical guide has summarized the available information on its chemical identity, its role as a metabolite, and has provided representative experimental protocols for its parent compound that can be adapted for further research. A deeper understanding of the physicochemical, pharmacokinetic, and toxicological properties of this compound would be beneficial for the comprehensive characterization and quality control of piroxicam drug products.
References
- 1. ClinPGx [clinpgx.org]
- 2. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piroxicam | 36322-90-4 [chemicalbook.com]
- 6. Pharmacokinetic profiles of two tablet formulations of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piroxicam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Metabolism of piroxicam by laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Piroxicam: Pharmacokinetics, Mechanism of Action and Toxicology Studies_Chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. Analysis of Piroxicam in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jsaer.com [jsaer.com]
- 16. Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomedres.us [biomedres.us]
- 18. Mechanisms Involved in Toxicity of Liver Caused by Piroxicam in Mice and Protective Effects of Leaf Extract of Hibiscus rosa-sinensis L - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Desmethyl Piroxicam: A Review of Available Data
A comprehensive review of publicly available scientific literature and pharmacological databases has revealed a significant lack of specific data on the in vitro activity of desmethyl piroxicam. Despite extensive searches for quantitative data, detailed experimental protocols, and relevant signaling pathways associated with this particular metabolite of piroxicam, no specific information was found. Therefore, the creation of an in-depth technical guide with comparative data tables, detailed methodologies, and visualizations as initially requested is not feasible at this time.
This document will instead provide a summary of the known metabolism of piroxicam and the established in vitro activity of the parent drug to offer a contextual framework.
Piroxicam Metabolism
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme CYP2C9.[1] The major metabolic pathway is hydroxylation of the pyridyl ring, leading to the formation of 5'-hydroxypiroxicam.[1] This major metabolite is considered to be pharmacologically inactive.[1][2]
While other metabolic pathways exist, including cyclodehydration and conjugation, the N-demethylation of piroxicam to form this compound is considered a minor and not well-documented route.[1] The limited information available on this pathway means that the formation and subsequent biological activity of this compound have not been a primary focus of research.
In Vitro Activity of Piroxicam
Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4][5][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3][4]
The inhibitory activity of piroxicam on COX-1 and COX-2 has been quantified in various in vitro assays. For instance, in human monocyte assays, the IC50 values for piroxicam have been reported as 47 µM for COX-1 and 25 µM for COX-2.[7] Another study in human articular chondrocytes reported an IC50 of 4.4 µM for COX-2.[8] The non-selective nature of piroxicam's COX inhibition is believed to contribute to both its therapeutic effects and its potential for gastrointestinal side effects, which are associated with the inhibition of the constitutively expressed COX-1 enzyme.[3][4]
Signaling Pathway of Piroxicam's Anti-inflammatory Action
The primary mechanism of action for piroxicam involves the inhibition of the cyclooxygenase pathway. A simplified representation of this pathway is provided below.
Caption: Simplified diagram of Piroxicam's inhibition of the COX pathway.
Conclusion
The current body of scientific literature does not contain specific data on the in vitro activity of this compound. Research has predominantly focused on the parent drug, piroxicam, and its major, inactive metabolite, 5'-hydroxypiroxicam. Consequently, a detailed technical guide on this compound cannot be produced. Should future research elucidate the formation and biological activity of this compound, a comprehensive analysis could be warranted. For now, any discussion of the activity of piroxicam metabolites should be centered on the well-characterized, inactive 5'-hydroxy metabolite.
References
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacology, clinical efficacy, and adverse effects of piroxicam, a new nonsteroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Piroxicam Metabolites: Possible Source for Synthesis of Central Nervous System (CNS) Acting Depressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. A real-world data analysis of piroxicam in the FDA Adverse Event Reporting System (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piroxicam: a review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piroxicam | CAS#:36322-90-4 | Chemsrc [chemsrc.com]
- 8. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Desmethyl Piroxicam: An In-depth Technical Guide to a Minor Metabolite of Piroxicam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is widely used for its analgesic and anti-inflammatory properties. Its therapeutic action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. The clinical efficacy and safety profile of piroxicam are significantly influenced by its metabolism, which primarily occurs in the liver. While the major metabolic pathway involving hydroxylation is well-documented, the formation of minor metabolites, such as desmethyl piroxicam, is less characterized. This technical guide provides a comprehensive overview of this compound, summarizing the current knowledge on its formation, analytical determination, and potential significance.
Piroxicam is extensively metabolized, with the primary route being hydroxylation of the pyridyl ring to form 5'-hydroxypiroxicam, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP2C9.[1] This major metabolite is largely inactive.[1] A secondary metabolic pathway involves N-demethylation of the benzothiazine nitrogen, leading to the formation of this compound (also referred to as Piroxicam Impurity B).[2][3] This is considered a minor route of biotransformation.[1] Other reported metabolic reactions for piroxicam in laboratory animals include cyclodehydration and a series of reactions involving amide hydrolysis, decarboxylation, and ring contraction.[4]
Quantitative Data on Piroxicam Pharmacokinetics
Table 1: Pharmacokinetic Parameters of Piroxicam in Humans Following Oral Administration
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | ~2 µg/mL (after a single 20 mg dose) | [5] |
| Steady-State Concentration (Css) | ~6 µg/mL (with 20 mg daily) | [5] |
| Time to Peak Concentration (Tmax) | 3-5 hours | [6] |
| Elimination Half-life (t½) | ~50 hours | [7] |
| Volume of Distribution (Vd) | ~0.14 L/kg | [8] |
| Oral Clearance (CL/F) | 2.0 ± 0.5 mL/h/kg (in CYP2C91/1 individuals) | [9] |
| Protein Binding | ~99% | [7] |
Table 2: Comparative Pharmacokinetics of Piroxicam in Animal Models
| Species | Dose | Route | Cmax (µg/mL) | t½ (h) | Reference |
| West African Dwarf Goat (Male) | 5 mg/kg | IM | 543.2 ± 64.4 | 2.5 ± 0.6 | [10] |
| West African Dwarf Goat (Female) | 5 mg/kg | IM | 376.9 ± 61.2 | 5.2 ± 2.3 | [10] |
| Rat | 0.6 mg/kg | IM | ~1.5 | ~13.3 (male), ~40.8 (female) | [10][11] |
Experimental Protocols
Detailed experimental protocols for the specific quantification of this compound in biological matrices are scarce. However, established methods for the analysis of piroxicam and its major metabolite, 5'-hydroxypiroxicam, can be adapted for this purpose.
Hypothetical Protocol for the Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
This protocol is a proposed methodology based on existing analytical techniques for piroxicam and other NSAID metabolites.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC)
-
Column: A reverse-phase C18 column (e.g., 100 x 4.6 mm, 2.7 µm particle size).[2]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 15% B
-
2-5 min: 15% to 60% B
-
5-9 min: 60% B
-
9-12 min: 60% to 40% B
-
12.1-15 min: 15% B (re-equilibration)
-
-
Flow Rate: 1 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 5 µL.[2]
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM):
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values would need to be determined by direct infusion of a reference standard. For this compound (C14H11N3O4S, MW: 317.32), the precursor ion would likely be [M+H]+ at m/z 318.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to achieve maximum sensitivity and specificity.
Protocol for the Analysis of Piroxicam and its Impurities in Capsules by HPLC (Adapted from USP Monograph)[2]
1. Sample Preparation
-
For organic impurities (1 mg/mL): Transfer a portion of the mixed content of capsules equivalent to 20 mg of piroxicam into a 20 mL volumetric flask.
-
Add 15 mL of methanol, and swirl to disintegrate.
-
Sonicate for 5 minutes and agitate by mechanical means for 30 minutes.
-
Dilute with methanol to volume and centrifuge to obtain a clear solution.
2. High-Performance Liquid Chromatography (HPLC)
-
Column: Ascentis® Express C18, 100 x 4.6 mm I.D., 2.7 µm.[2]
-
Mobile Phase:
-
Gradient:
-
0-2 min: 85% A, 15% B
-
2-5 min: 85% A to 40% A, 15% B to 60% B
-
5-9 min: 40% A, 60% B
-
9-12 min: 40% A to 60% A, 60% B to 40% B
-
12.1-15 min: 85% A, 15% B
-
-
Flow Rate: 1 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 5 µL.[2]
Signaling Pathways and Experimental Workflows
Piroxicam Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of piroxicam, including the minor N-demethylation route leading to this compound.
Caption: Metabolic pathways of piroxicam.
Experimental Workflow for the Identification and Quantification of Piroxicam Metabolites
This diagram outlines a typical workflow for studying the in vitro and in vivo metabolism of piroxicam, with a focus on identifying minor metabolites like this compound.
Caption: Workflow for piroxicam metabolite studies.
Discussion
The N-demethylation of piroxicam to form this compound represents a minor metabolic pathway. The enzyme(s) responsible for this biotransformation have not been definitively identified, although cytochrome P450 enzymes are the likely catalysts. The biological activity of this compound is also not well-characterized, but it is generally presumed to be less active than the parent compound, similar to other piroxicam metabolites.[12]
For drug development professionals, the presence of this compound as a minor metabolite and a potential impurity in the final drug product necessitates the development of sensitive and specific analytical methods for its detection and quantification. The hypothetical LC-MS/MS protocol provided in this guide serves as a starting point for developing a validated assay. Further research is warranted to fully elucidate the pharmacokinetics, pharmacological activity, and potential toxicological relevance of this compound. Understanding the complete metabolic profile of piroxicam, including its minor metabolites, is crucial for a comprehensive assessment of its safety and efficacy.
References
- 1. ClinPGx [clinpgx.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound (Piroxicam Impurity B) [lgcstandards.com]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. Pharmacokinetics of piroxicam in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0049099A2 - Synthetic method and intermediate for piroxicam - Google Patents [patents.google.com]
- 7. Piroxicam synthesis - chemicalbook [chemicalbook.com]
- 8. Pharmacokinetics of piroxicam, a new nonsteroidal anti-inflammatory agent, under fasting and postprandial states in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of CYP2C9 genotypes on the pharmacokinetics and pharmacodynamics of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
The Pharmacokinetics of Desmethyl Piroxicam: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piroxicam, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the primary metabolic pathway involves hydroxylation to 5'-hydroxypiroxicam, a minor route includes N-demethylation to produce desmethyl piroxicam. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound. It details the metabolic pathway of piroxicam, the analytical methodologies employed for its quantification, and summarizes the available, albeit limited, pharmacokinetic data for this minor metabolite. This document is intended to serve as a foundational resource for researchers and professionals involved in drug metabolism and pharmacokinetic studies.
Introduction
Piroxicam is an oxicam derivative with potent anti-inflammatory, analgesic, and antipyretic properties. Its therapeutic efficacy is attributed to the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. The clinical pharmacokinetics of piroxicam have been extensively studied, revealing a long elimination half-life that allows for once-daily dosing. However, the pharmacokinetic profile of its metabolites, including this compound, is less well-characterized. Understanding the formation, distribution, and elimination of all metabolites is crucial for a complete safety and efficacy assessment of a drug. This guide focuses specifically on the current knowledge of this compound's pharmacokinetics.
Piroxicam Metabolism and the Formation of this compound
Piroxicam is primarily metabolized in the liver. The main biotransformation pathway is hydroxylation of the pyridyl ring, catalyzed by the cytochrome P450 enzyme CYP2C9, to form the inactive metabolite 5'-hydroxypiroxicam.
A secondary and minor metabolic pathway for piroxicam is N-demethylation, which results in the formation of this compound. This process involves the removal of a methyl group from the nitrogen atom in the benzothiazine ring. While acknowledged as a metabolic route, the specific enzymes responsible for this dealkylation reaction have not been extensively documented in the available literature.
The various metabolic pathways of piroxicam also include cyclodehydration and a series of reactions involving amide hydrolysis, decarboxylation, and ring contraction. The resulting metabolites are largely considered to be pharmacologically inactive.
Pharmacokinetic Data
The available information consistently categorizes this compound as a minor metabolite, suggesting that its systemic exposure is significantly lower than that of piroxicam and 5'-hydroxypiroxicam.
Table 1: Summary of Pharmacokinetic Parameters for Piroxicam in Humans (for context)
| Parameter | Value | Reference(s) |
| Cmax (single 20 mg dose) | 1.5 - 2.0 µg/mL | [1] |
| Tmax (single dose) | 3 - 5 hours | [1] |
| AUC (single 20 mg dose) | Data not consistently reported | |
| Half-life (t½) | ~50 hours | [2] |
| Clearance (CL) | Data not consistently reported | |
| Volume of Distribution (Vd) | ~0.14 L/kg | [3] |
| Protein Binding | ~99% | [2] |
Note: This table provides data for the parent drug, piroxicam, to provide context due to the absence of specific data for this compound.
Experimental Protocols
The quantification of piroxicam and its metabolites in biological matrices is predominantly achieved through high-performance liquid chromatography (HPLC) based methods. While specific protocols targeting only this compound are scarce, the methodologies developed for the simultaneous determination of piroxicam and its major metabolites would be applicable.
General Experimental Workflow for Piroxicam and Metabolite Quantification
A typical workflow for the analysis of piroxicam and its metabolites in plasma or urine samples involves sample preparation, chromatographic separation, and detection.
Detailed Methodological Steps
Sample Preparation:
-
Protein Precipitation: A common first step for plasma samples is to precipitate proteins using organic solvents like acetonitrile or methanol. The sample is vortexed and then centrifuged to separate the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): The supernatant from protein precipitation can be further purified using LLE. An immiscible organic solvent (e.g., ethyl acetate) is added to the sample, followed by vortexing and centrifugation. The organic layer containing the analytes is then separated.
-
Solid-Phase Extraction (SPE): SPE provides a more selective sample clean-up. The sample is loaded onto a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analytes are then eluted with a suitable solvent.
-
Evaporation and Reconstitution: The final extract is often evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the mobile phase for injection into the HPLC system.
Chromatographic Separation:
-
Column: Reversed-phase columns, particularly C18 columns, are widely used for the separation of piroxicam and its metabolites.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is an important parameter to optimize the separation.
-
Detection:
-
UV Detection: Piroxicam and its metabolites possess chromophores that allow for their detection using a UV detector, typically in the range of 330-355 nm.
-
Mass Spectrometry (MS/MS): For higher sensitivity and selectivity, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique allows for the specific detection and quantification of each compound based on its mass-to-charge ratio.
-
Signaling Pathways and Logical Relationships
The metabolism of piroxicam is a key determinant of its pharmacokinetic profile and can be represented as a logical pathway.
Conclusion
This compound is a minor, inactive metabolite of piroxicam formed via N-demethylation. Despite the extensive research on the parent drug, specific pharmacokinetic data for this compound in humans remains largely unavailable in the published literature. The analytical methods developed for piroxicam and its primary metabolite, 5'-hydroxypiroxicam, provide a framework for the potential quantification of this compound. Future research employing highly sensitive analytical techniques such as LC-MS/MS would be necessary to accurately characterize the pharmacokinetic profile of this minor metabolite and to fully elucidate its contribution to the overall disposition of piroxicam. This guide summarizes the current state of knowledge and highlights the existing data gap, providing a valuable resource for guiding future research in this area.
References
- 1. Pharmacokinetics of piroxicam in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of piroxicam, a new nonsteroidal anti-inflammatory agent, under fasting and postprandial states in man - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxicology Profile of Desmethyl Piroxicam
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive toxicological data for Desmethyl piroxicam, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) piroxicam, is limited in publicly available literature. This guide provides a detailed overview of the known toxicology of the parent compound, piroxicam, and discusses the potential toxicological profile of this compound in the context of its metabolic origin. The information presented herein is intended for research and informational purposes only.
Executive Summary
Piroxicam is a widely used NSAID with a well-documented toxicological profile characterized by gastrointestinal, renal, and hepatic adverse effects. Its metabolism, primarily mediated by the cytochrome P450 enzyme CYP2C9, results in the formation of several metabolites, including this compound. While the toxicological properties of piroxicam have been extensively studied, specific data on the safety profile of this compound remains largely unavailable. This document synthesizes the existing knowledge on piroxicam's toxicology and metabolism to infer a potential toxicological profile for this compound. The primary mechanism of piroxicam-induced toxicity is linked to the inhibition of prostaglandin synthesis, and it is hypothesized that its metabolites may also contribute to adverse effects, particularly hepatotoxicity, through the formation of reactive intermediates.
Introduction to Piroxicam and its Metabolism
Piroxicam is a non-selective cyclooxygenase (COX) inhibitor, exerting its anti-inflammatory, analgesic, and antipyretic effects by blocking the synthesis of prostaglandins. The metabolism of piroxicam is a critical determinant of its efficacy and toxicity.
Metabolic Pathways of Piroxicam
Piroxicam undergoes extensive hepatic metabolism. The major metabolic pathways include hydroxylation of the pyridyl ring to form 5'-hydroxypiroxicam, which is the principal metabolite, and N-demethylation of the benzothiazine nitrogen to yield this compound. Other minor metabolic routes have also been identified. These metabolic transformations are primarily catalyzed by the CYP2C9 enzyme. Individuals with genetic variations in CYP2C9 that lead to poor metabolism may have increased plasma concentrations of piroxicam, potentially increasing the risk of toxicity.[1]
Caption: Metabolic pathway of Piroxicam.
Toxicology Profile of Piroxicam
The toxicological profile of piroxicam has been established through extensive preclinical and clinical studies. The primary target organs for toxicity are the gastrointestinal tract, kidneys, and liver.
Acute Toxicity
Acute toxicity studies in various animal species have demonstrated a range of lethal doses (LD50) for piroxicam, indicating moderate to high toxicity upon acute exposure.
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Oral | 259.4 ± 51.9 | [2] |
| Rat | Oral | 259.4 ± 69.6 | [2] |
| Rabbit | Oral | 707.5 ± 130.8 | [2] |
| Cat | Oral | 437.5 ± 128.1 | [2] |
| Guinea Pig | Oral | 218.7 ± 64.1 | [2] |
| Monkey | Oral | 733.3 ± 83.3 | [2] |
| Broiler | Oral | 285.3 ± 62.5 | [2] |
| Hen | Oral | 638.3 ± 115.4 | [2] |
| Turkey | Oral | 707.5 ± 130.8 | [2] |
| Pigeon | Oral | 375 ± 55.9 | [2] |
| Duck | Oral | 311.3 ± 46.6 | [2] |
Note: No direct acute toxicity data for this compound is available.
Gastrointestinal Toxicity
The most common adverse effects of piroxicam are gastrointestinal in nature, ranging from dyspepsia to more severe complications like ulceration, bleeding, and perforation.[3][4] This is a class effect of NSAIDs, resulting from the inhibition of COX-1, which is crucial for maintaining the integrity of the gastric mucosa.
Renal Toxicity
Piroxicam can induce renal toxicity, particularly in patients with pre-existing renal impairment or those who are volume-depleted. The mechanism involves the inhibition of prostaglandin synthesis, which plays a vital role in regulating renal blood flow and glomerular filtration.
Hepatotoxicity
Hepatotoxicity is a less common but potentially serious adverse effect of piroxicam.[3] The mechanism of piroxicam-induced liver injury is not fully understood but is thought to involve the formation of toxic metabolic intermediates.[3][5] Studies have suggested that the production of reactive metabolites, particularly 5-hydroxy piroxicam, may lead to direct cytotoxicity and oxidative stress in hepatocytes.[6] While the role of this compound in hepatotoxicity has not been specifically investigated, it is plausible that its formation could also contribute to the overall metabolic burden on the liver.
Reproductive and Developmental Toxicity
Studies in rats have shown that high doses of piroxicam can affect parturition, leading to prolonged labor, reduced live births, and increased fetal mortality.[7]
Inferred Toxicology Profile of this compound
In the absence of direct toxicological data, the safety profile of this compound can be inferred based on its chemical structure and its role as a metabolite of piroxicam.
General Toxicity
As a metabolite, the systemic exposure to this compound is expected to be lower than that of the parent drug, piroxicam. However, its toxic potential cannot be disregarded. The N-demethylation pathway, which produces this compound, could potentially lead to the formation of reactive intermediates, especially if further metabolized.
Genotoxicity and Carcinogenicity
There is no available data on the genotoxic or carcinogenic potential of this compound. For the parent compound, piroxicam, a safety data sheet indicates that it is not classified as a germ cell mutagen or a carcinogen.
Potential for Hepatotoxicity
Given that piroxicam-induced hepatotoxicity is believed to be mediated by metabolic activation, this compound could be a contributor. Further in vitro studies using human liver microsomes or hepatocytes would be necessary to evaluate the potential of this compound to cause cytotoxicity or form reactive adducts.
Experimental Protocols for Toxicological Assessment
To definitively determine the toxicology profile of this compound, a series of in vitro and in vivo studies would be required. The following outlines hypothetical experimental protocols based on standard toxicological testing guidelines.
In Vitro Cytotoxicity Assay
Caption: Workflow for in vitro cytotoxicity assessment.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 24 to 48 hours.
-
MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The concentration of this compound that causes a 50% reduction in cell viability (IC50) is calculated.
Ames Test for Genotoxicity
Caption: Workflow for the Ames bacterial reverse mutation test.
Methodology:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver).
-
Exposure: Bacteria are exposed to various concentrations of this compound.
-
Scoring: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertants indicates mutagenic potential.
Conclusion and Future Directions
The toxicology profile of this compound is largely unknown and represents a significant data gap in the overall safety assessment of piroxicam. While inferences can be drawn from the well-established toxicology of the parent compound, dedicated studies are imperative to fully characterize the safety of this metabolite. Future research should focus on in vitro assessments of cytotoxicity, genotoxicity, and metabolic stability of this compound. Should these in vitro studies raise concerns, further in vivo toxicity studies in animal models would be warranted. A comprehensive understanding of the toxicological properties of all major metabolites is crucial for a complete risk assessment of any pharmaceutical compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Piroxicam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. gov.uk [gov.uk]
- 5. biomedres.us [biomedres.us]
- 6. Mechanisms Involved in Toxicity of Liver Caused by Piroxicam in Mice and Protective Effects of Leaf Extract of Hibiscus rosa-sinensis L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piroxicam: Pharmacokinetics, Mechanism of Action and Toxicology Studies_Chemicalbook [chemicalbook.com]
Navigating the Solubility Landscape of Desmethyl Piroxicam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl piroxicam, also known as Piroxicam Impurity B, is a primary metabolite and a significant impurity in the synthesis of Piroxicam, a widely used non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of its solubility characteristics is paramount for the development of robust analytical methods, effective purification strategies, and for ensuring the quality and safety of the final drug product. This technical guide provides a comprehensive overview of the available solubility information for this compound, supplemented with extensive data on the parent compound, Piroxicam, to serve as a valuable reference point. Furthermore, this guide outlines a detailed, generalized experimental protocol for determining solubility and presents a visual workflow to aid in experimental design.
Solubility Data of Piroxicam (CAS: 36322-90-4)
The solubility of the parent drug, Piroxicam, has been extensively studied in a variety of solvents. This data, summarized in the table below, offers valuable insights into the types of solvents that are likely to be effective for its N-desmethyl metabolite.
| Solvent | Solubility | Temperature (°C) |
| Aqueous & Polar Protic Solvents | ||
| Water | Practically insoluble[3] | Not Specified |
| Anhydrous Ethanol | Slightly soluble[3] | Not Specified |
| Polar Aprotic Solvents | ||
| Methylene Chloride | Soluble[3] | Not Specified |
| Other Solvents & Formulations | ||
| 2:1 Dioxane-Water | pKa = 6.3[3] | Not Specified |
| 5% Sodium Benzoate (aq) | 282.5 µg/mL | Not Specified |
| 10% Sodium Benzoate (aq) | 749.06 µg/mL | Not Specified |
| 15% Sodium Benzoate (aq) | 1253.08 µg/mL | Not Specified |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the thermodynamic solubility of a compound like this compound. This method is based on the shake-flask method, which is considered the gold standard for solubility measurements.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound (analytical standard)
-
Selected solvent (e.g., water, ethanol, methanol, acetonitrile, DMSO, etc.) of appropriate purity
-
Calibrated analytical balance
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of this compound in the selected solvent based on the concentration of the saturated solution and the dilution factor.
-
Data Analysis and Reporting:
-
Express the solubility in appropriate units, such as mg/mL or µg/mL.
-
Report the temperature at which the solubility was determined.
-
Perform the experiment in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.
Visualizing the Experimental Workflow
To provide a clear and logical representation of the experimental process for determining solubility, the following diagram has been generated using the DOT language.
Caption: Experimental workflow for determining the thermodynamic solubility of a compound.
Conclusion
This technical guide has synthesized the available information on the solubility of this compound. While quantitative data for this specific impurity is limited, the provided qualitative information and the extensive data for the parent compound, Piroxicam, offer a solid foundation for researchers and drug development professionals. The detailed experimental protocol and the visual workflow provide a practical framework for conducting solubility studies, which are essential for advancing the analytical and formulation development of pharmaceutical products containing Piroxicam and its related substances. Further research into the specific solubility profile of this compound in a wider range of pharmaceutically relevant solvents is warranted to enhance our understanding and control of this critical impurity.
References
Methodological & Application
Application Note: HPLC Method for the Simultaneous Separation of Piroxicam and Desmethyl Piroxicam
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of Piroxicam and its primary metabolite, Desmethyl piroxicam (also known as 5'-hydroxypiroxicam). This method is applicable for the analysis of these compounds in bulk drug substances, pharmaceutical formulations, and biological matrices, making it a valuable tool for researchers, scientists, and professionals in drug development and quality control.
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties. It is metabolized in the body primarily through hydroxylation to form 5'-hydroxypiroxicam, also referred to as this compound. The effective monitoring of both the parent drug and its major metabolite is crucial for pharmacokinetic, pharmacodynamic, and stability studies.
This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method that ensures a successful separation of Piroxicam and this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the optimized chromatographic conditions.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1100/1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., Lichrosorb RP-18, 5 µm, 250 x 4.6 mm) |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (58:38:4, v/v/v)[1] |
| Flow Rate | 1.2 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approximately 25°C) |
| Detection Wavelength | 365 nm[1] |
Reagent and Standard Preparation
-
Reagents: HPLC grade acetonitrile, glacial acetic acid, and purified water.
-
Standard Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of Piroxicam and this compound reference standards in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
Sample Preparation
-
Weigh and finely powder no fewer than 20 tablets (or the contents of 20 capsules).
-
Accurately weigh a portion of the powder equivalent to one tablet/capsule and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
To 1 mL of plasma or urine sample in a centrifuge tube, add a suitable internal standard (e.g., Indomethacin).[1]
-
Acidify the sample to approximately pH 3.0.[1]
-
Perform a liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing for 2 minutes.[1]
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
-
Inject the reconstituted sample into the HPLC system.
Data Presentation
The performance of this HPLC method is summarized in the tables below. These values are indicative and may vary slightly depending on the specific instrumentation and column used.
Table 1: Chromatographic Performance
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~4.5 | < 1.2 | > 2000 |
| Piroxicam | ~6.2 | < 1.2 | > 2000 |
Table 2: Method Validation Parameters
| Parameter | Piroxicam | This compound |
| Linearity Range (µg/mL) | 0.1 - 20 | 0.1 - 20 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.04 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.12 |
| Recovery (%) | 98 - 102 | 97 - 103 |
| Precision (RSD %) | < 2.0 | < 2.0 |
Visualization of Workflows
Caption: Workflow for the HPLC analysis of Piroxicam and this compound.
Caption: Metabolic relationship between Piroxicam and this compound.
References
Application Note: Quantification of Desmethyl Piroxicam in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The primary route of metabolism for Piroxicam involves hydroxylation of the pyridinyl ring, forming 5'-hydroxypiroxicam, which can be considered a major desmethyl metabolite.[1][2][3] Accurate quantification of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies, providing insights into the drug's disposition and potential for drug-drug interactions. This document provides a detailed protocol for the sensitive and selective quantification of Desmethyl piroxicam (5'-hydroxypiroxicam) and the parent drug, Piroxicam, in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol
This protocol outlines a method for the simultaneous determination of Piroxicam and this compound using a robust liquid-liquid extraction (LLE) procedure followed by LC-MS/MS analysis.
Materials and Reagents
-
Piroxicam analytical standard
-
This compound (5'-hydroxypiroxicam) analytical standard
-
Piroxicam-d3 (or a suitable analog like Isoxicam) as an Internal Standard (IS)[4]
-
HPLC-grade Methanol, Acetonitrile, and Ethyl Acetate
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (or other relevant biological matrix)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution (e.g., 1 µg/mL Piroxicam-d3 in 50% methanol).
-
Vortex briefly for 10 seconds.
-
Add 500 µL of ethyl acetate.[4]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 60:40 Methanol:15 mM Ammonium Formate, pH 3.0).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Sunfire C18, 2.1 x 100 mm, 3.5 µm or equivalent[4]
-
Mobile Phase A: 15 mM Ammonium Formate in water, pH 3.0 (adjusted with formic acid)[4]
-
Mobile Phase B: Methanol
-
Gradient: Isocratic
-
Composition: 40% Mobile Phase A : 60% Mobile Phase B[4]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Run Time: 5 minutes
Mass Spectrometry (MS) Conditions
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Spray Voltage: 5000 V
-
Source Temperature: 350°C
-
Nebulizer Gas: 50 psi
-
Curtain Gas: 8 L/min
Quantitative Data
The following table summarizes the mass spectrometry parameters for the quantification of Piroxicam and this compound.
Note: The MRM transition for this compound is a proposed transition based on its chemical structure and the known fragmentation of Piroxicam. This transition should be empirically optimized during method development in the user's laboratory.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Piroxicam | 332.1 | 95.1 | 150 | 24 |
| This compound | 348.1 | 95.1 | 150 | 26 (Proposed) |
| Piroxicam-d3 (IS) | 335.1 | 95.1 | 150 | 24 |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the quantification of this compound from sample collection to final data analysis.
Caption: Workflow for this compound quantification.
References
- 1. Quantification of piroxicam and 5'-hydroxypiroxicam in human plasma and saliva using liquid chromatography-tandem mass spectrometry following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Piroxicam in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Desmethyl Piroxicam as a Biomarker of Piroxicam Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation.[1] Its metabolism is a critical determinant of its efficacy and safety profile. The primary route of piroxicam metabolism is hydroxylation to 5'-hydroxypiroxicam, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2C9.[2][3] Genetic polymorphisms in the CYP2C9 gene can lead to significant inter-individual variability in piroxicam clearance, affecting drug exposure and the risk of adverse effects. Another, albeit minor, metabolic pathway for piroxicam is N-demethylation, which results in the formation of desmethyl piroxicam.[3] While less studied than the major hydroxylation pathway, the quantification of this compound may offer additional insights into the overall metabolic profile of piroxicam and could potentially serve as a secondary biomarker for drug metabolism.
These application notes provide a comprehensive overview of the current understanding of this compound's role in piroxicam metabolism and offer detailed protocols for its quantification in biological matrices.
Piroxicam Metabolism and the Rationale for Biomarker Analysis
The metabolic fate of piroxicam is crucial for understanding its pharmacokinetic and pharmacodynamic properties. The major metabolic pathways include:
-
Hydroxylation: The principal metabolic route, leading to the formation of 5'-hydroxypiroxicam. This reaction is primarily mediated by CYP2C9.
-
N-demethylation: A minor pathway resulting in the formation of this compound. The specific enzymes involved in this pathway are not as well-characterized as for hydroxylation.
-
Glucuronidation: Both piroxicam and its hydroxylated metabolite can undergo conjugation with glucuronic acid to facilitate excretion.[3]
The rationale for using metabolic biomarkers in drug development and clinical practice is to predict and understand inter-individual differences in drug response. For piroxicam, the activity of CYP2C9 is a key factor. Individuals with reduced CYP2C9 function ("poor metabolizers") may have elevated plasma concentrations of piroxicam, increasing the risk of adverse events. While 5'-hydroxypiroxicam is the primary biomarker for CYP2C9 activity in piroxicam metabolism, the analysis of this compound could provide a more complete picture of the drug's disposition.
Data Presentation
Table 1: Pharmacokinetic Parameters of Piroxicam and its Metabolites
The following table summarizes key pharmacokinetic parameters for piroxicam and its major metabolite, 5'-hydroxypiroxicam. Data for this compound is currently limited in the scientific literature, highlighting a gap in our understanding of this minor metabolic pathway.
| Parameter | Piroxicam | 5'-Hydroxypiroxicam | This compound |
| Time to Peak Plasma Concentration (Tmax) | 1 - 6 hours[4] | ~53.6 hours[5] | Data not available |
| Elimination Half-Life (t½) | 30 - 60 hours[4] | Data not available | Data not available |
| Apparent Volume of Distribution (Vd/F) | ~14.8 L[5] | Data not available | Data not available |
| Clearance (CL/F) | ~0.2 L/h[5] | ~110.3 L/h[5] | Data not available |
| Plasma Protein Binding | ~99%[6] | Data not available | Data not available |
Data presented as range or mean values as reported in the cited literature.
Experimental Protocols
The following protocols provide a framework for the quantification of this compound, alongside piroxicam and 5'-hydroxypiroxicam, in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are based on established principles of bioanalytical method development and validation.[4][7][8]
Protocol 1: Quantification of Piroxicam and Metabolites in Human Plasma
1. Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of piroxicam, 5'-hydroxypiroxicam, and this compound in human plasma.
2. Materials and Reagents:
-
Reference standards for piroxicam, 5'-hydroxypiroxicam, and this compound (as Piroxicam Impurity B)[9]
-
Internal standard (IS), e.g., a structurally similar compound not present in the biological matrix.
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium formate for mobile phase modification
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
4. Sample Preparation (Protein Precipitation Method):
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
5. Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
6. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (to be optimized):
-
Piroxicam: Precursor ion (m/z) -> Product ion (m/z)
-
5'-Hydroxypiroxicam: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
Note: The exact m/z values for precursor and product ions must be determined by direct infusion of the individual compounds into the mass spectrometer.
-
7. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, including assessments of:
-
Selectivity and specificity
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Recovery
-
Matrix effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Protocol 2: Quantification of Piroxicam and Metabolites in Human Urine
1. Objective: To develop and validate an LC-MS/MS method for the quantification of piroxicam, 5'-hydroxypiroxicam, and this compound in human urine.
2. Sample Preparation (Dilute-and-Shoot or SPE):
-
Dilute-and-Shoot: For a simpler approach, urine samples can be centrifuged to remove particulate matter, and then a diluted aliquot (e.g., 1:10 with mobile phase) containing the internal standard can be directly injected into the LC-MS/MS system.
-
Solid Phase Extraction (SPE): For cleaner samples and improved sensitivity, an SPE procedure can be employed. This typically involves conditioning the SPE cartridge, loading the urine sample, washing away interferences, and eluting the analytes of interest.[10]
3. Chromatographic and Mass Spectrometric Conditions: Similar conditions as described in Protocol 1 can be used as a starting point, with optimization as needed for the urine matrix.
4. Consideration for Glucuronide Metabolites: Since piroxicam and its metabolites can be excreted as glucuronide conjugates, treatment of urine samples with β-glucuronidase prior to extraction may be necessary to quantify the total amount of each analyte.[10]
Visualizations
Piroxicam Metabolism Pathway
References
- 1. Piroxicam concentrations in plasma and synovial fluid after a single dose of piroxicam-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of piroxicam and its major metabolite 5'-hydroxypiroxicam in human plasma by derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Quantification of piroxicam and 5'-hydroxypiroxicam in human plasma and saliva using liquid chromatography-tandem mass spectrometry following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. ijsat.org [ijsat.org]
- 8. quotientsciences.com [quotientsciences.com]
- 9. This compound (Piroxicam Impurity B) [lgcstandards.com]
- 10. Analysis of Piroxicam in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Desmethyl Proxicam in Drug Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxicam is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating various inflammatory conditions.[1] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing to ensure safety and efficacy.[2][3][4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities.[2][3][4][5]
Desmethyl piroxicam (also known as Piroxicam Impurity B) is a known impurity of piroxicam.[6][7][8] Its presence in the drug substance or product can arise from the manufacturing process or degradation. Therefore, robust analytical methods are essential for its detection, quantification, and control to ensure that it does not exceed the limits stipulated by regulatory authorities. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound in the context of drug impurity profiling.
This compound: An Overview
-
Chemical Name: 4-Hydroxy-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide[7]
-
CAS Number: 65897-46-3[6]
-
Molecular Formula: C₁₄H₁₁N₃O₄S[6]
-
Molecular Weight: 317.32 g/mol [6]
-
Significance: this compound is a process-related impurity and a potential degradation product of piroxicam. Its structural similarity to the parent drug necessitates careful monitoring. While specific toxicological data is not widely published in the provided search results, it is treated as a significant impurity that requires control within established limits.
Regulatory Framework for Impurity Profiling
The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for controlling impurities in new drug substances and new drug products, respectively.[4][5] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
Key ICH Thresholds:
| Threshold Type | Maximum Daily Dose ≤ 2 g/day |
| Reporting Threshold | ≥ 0.05% |
| Identification Threshold | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) |
| Qualification Threshold | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) |
Note: These are general thresholds and may vary based on the specific drug and regulatory agency requirements.
Analytical Methodologies for this compound
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the separation and quantification of piroxicam and its impurities due to its high resolution, sensitivity, and specificity.[1][9]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative method for the analysis of this compound in a piroxicam drug substance.
Objective: To separate and quantify this compound in a piroxicam sample using a stability-indicating HPLC method.
Materials and Reagents:
-
Piroxicam Reference Standard (RS)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., Capell-MG II C18, 4.6 mm × 250 mm, 5 µm)[9] |
| Mobile Phase | A: 0.05 mol·L⁻¹ potassium dihydrogen phosphate (pH 3.0 with phosphoric acid)[9]B: Acetonitrile[9] |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min[9] |
| Detection Wavelength | 285 nm[9] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound RS in methanol to obtain a known concentration (e.g., 10 µg/mL).
-
Piroxicam Sample Solution: Accurately weigh about 25 mg of the piroxicam sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Spiked Sample Solution (for method validation): Prepare a solution of the piroxicam sample as in step 2 and spike it with a known amount of this compound RS.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (methanol), followed by the standard solution, piroxicam sample solution, and spiked sample solution.
-
Record the chromatograms and integrate the peak areas.
Calculations:
The amount of this compound in the piroxicam sample can be calculated using the following formula:
% Impurity = (Area_impurity_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Method Validation Parameters:
As per ICH guidelines, the analytical method should be validated for:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the resolution between the this compound peak and other potential impurities and the main piroxicam peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for linearity is from the reporting threshold to 120% of the specification limit.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Quantitative Data Summary
The following table summarizes typical quantitative data for the HPLC analysis of piroxicam and its impurities, including this compound (Impurity B).
| Parameter | Piroxicam | This compound (Impurity B) | Piroxicam Related Compound A | Reference |
| Limit of Detection (LOD) | 4.2 µg/mL | 0.37 µg/mL | 0.4 µg/mL | [10] |
| Limit of Quantification (LOQ) | 12.9 µg/mL | 1.1 µg/mL | 1.3 µg/mL | [10] |
| Linearity Range | up to 120 µg/mL | up to 12 µg/mL | up to 12 µg/mL | [10] |
| Typical Impurity Levels | Not Applicable | Average of 0.35% in some domestic tablets | Not specified | [9] |
Visualizations
Logical Relationship between Piroxicam and this compound
Caption: Piroxicam and its desmethyl impurity relationship.
Experimental Workflow for Impurity Profiling
Caption: HPLC workflow for piroxicam impurity analysis.
Conclusion
The control of this compound is a critical component of ensuring the quality and safety of piroxicam drug products. The implementation of a validated, stability-indicating HPLC method is essential for accurate and reliable quantification. These application notes and protocols provide a framework for researchers and scientists in the pharmaceutical industry to develop and implement robust analytical strategies for impurity profiling in compliance with global regulatory standards.
References
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. jpionline.org [jpionline.org]
- 4. tasianinch.com [tasianinch.com]
- 5. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound (Piroxicam Impurity B), TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.it]
- 9. Studies on impurities in piroxicam tablets∗: Ingenta Connect [ingentaconnect.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Note & Protocol: Stability Testing of Desmethyl Piroxicam in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
This document provides a comprehensive protocol for the stability testing of desmethyl piroxicam in pharmaceutical formulations. Stability testing is a critical component of drug development, ensuring that a drug product maintains its quality, safety, and efficacy throughout its shelf life.[1][2][3] This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing of new drug substances and products.[4][5][6]
This compound is a metabolite of piroxicam, a non-steroidal anti-inflammatory drug (NSAID).[7] While piroxicam is primarily metabolized to 5'-hydroxypiroxicam, dealkylation represents a minor metabolic route.[7] Understanding the stability profile of this compound in a given formulation is essential for regulatory submissions and for ensuring patient safety.
This protocol will cover:
-
Forced degradation studies to identify potential degradation pathways.
-
Development and validation of a stability-indicating analytical method.
-
Long-term and accelerated stability testing protocols.
2. Experimental Protocols
2.1. Forced Degradation (Stress Testing)
Forced degradation studies are essential to understand the intrinsic stability of the drug substance and to develop a stability-indicating analytical method.[4][6] These studies expose the drug formulation to conditions more severe than those used for accelerated stability testing.
Objective: To identify likely degradation products of this compound and to demonstrate the specificity of the analytical method.
Methodology: A single batch of the this compound formulation should be subjected to the following stress conditions. An unstressed sample should be analyzed concurrently as a control.
-
Acid Hydrolysis:
-
Prepare a solution of the formulation in 0.1 N Hydrochloric Acid (HCl).
-
Store the solution at 80°C for 24 hours.[8]
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH) before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the formulation in 0.1 N Sodium Hydroxide (NaOH).
-
Store the solution at 80°C for 24 hours.[8]
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the formulation in 15% Hydrogen Peroxide (H₂O₂).[9]
-
Store the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Quench the reaction if necessary before analysis.
-
-
Thermal Degradation:
-
Store the solid formulation in a temperature-controlled oven at 60°C for 48 hours.[6]
-
Samples of the solid formulation should be withdrawn and prepared for analysis at appropriate time intervals.
-
-
Photostability Testing:
-
Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample protected from light (e.g., wrapped in aluminum foil) should be stored under the same temperature and humidity conditions.
-
Analyze both the exposed and control samples.
-
2.2. Stability-Indicating Analytical Method
A validated stability-indicating analytical method is required to separate and quantify this compound from its degradation products and any other formulation excipients. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed for piroxicam and its related substances.[10][11]
Example RP-HPLC Method Parameters:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.2) and an organic solvent (e.g., methanol or acetonitrile). A common starting point could be a 55:45 (v/v) mixture of Methanol and Water (pH 3.2).[11]
-
Flow Rate: 1.0 - 1.2 mL/min.[11]
-
Detection Wavelength: UV detection, with the wavelength selected based on the UV spectrum of this compound (e.g., around 240 nm, similar to piroxicam).[11]
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, covering the following parameters:
-
Specificity (demonstrated through forced degradation studies)
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
2.3. Formal Stability Testing
Formal stability studies are conducted on at least three primary batches of the drug product to establish the shelf life and recommended storage conditions.[4][6] The batches should be manufactured using a process that simulates the final production process.[6]
Storage Conditions and Testing Frequency: The selection of storage conditions is based on the climatic zone where the product is intended to be marketed. For Zone II (subtropical and Mediterranean), the following conditions are standard:[2]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Tests to be Performed: Stability studies should include tests for attributes of the drug product that are susceptible to change during storage and are likely to influence quality, safety, and/or efficacy.[4] These typically include:
-
Appearance
-
Assay of this compound
-
Quantification of Degradation Products
-
Dissolution (for solid oral dosage forms)
-
Moisture Content
-
Microbial Limits
3. Data Presentation
Quantitative data from the stability studies should be summarized in tables to facilitate analysis and comparison.
Table 1: Acceptance Criteria for Stability-Indicating Method Validation
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| Specificity | No interference at the retention time of the analyte and degradation products. Peak purity should pass. |
| Robustness | No significant impact on results from minor variations in method parameters. |
Table 2: Example Stability Data Summary for this compound Formulation (Accelerated Conditions: 40°C/75%RH)
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) |
|---|---|---|---|
| 0 | White to off-white crystalline powder | 100.0 | Not Detected |
| 3 | Complies | 99.5 | 0.2 |
| 6 | Complies | 98.9 | 0.5 |
4. Visualizations
Piroxicam Degradation Pathway
The degradation of piroxicam, the parent compound of this compound, can proceed through several pathways, including hydrolysis and photodecomposition.[9][12] While a specific pathway for this compound is not extensively documented in public literature, it is likely to undergo similar degradation involving the benzothiazine ring system.
Caption: Potential degradation pathways of Piroxicam under stress conditions.
Experimental Workflow for Stability Testing
The process of stability testing follows a logical sequence from initial stress testing to the formal stability program.
Caption: Workflow for conducting a comprehensive stability study.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. mastercontrol.com [mastercontrol.com]
- 3. japsonline.com [japsonline.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. snscourseware.org [snscourseware.org]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Photo- and Thermal Degradation of Piroxicam in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Application of Desmethyl Piroxicam in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl piroxicam is a known metabolite of the non-steroidal anti-inflammatory drug (NSAID) piroxicam. In the field of drug metabolism, the study of metabolites is crucial for understanding the overall pharmacokinetic and pharmacodynamic profile of a parent drug. This compound serves as an important reference standard in metabolic studies to elucidate the biotransformation pathways of piroxicam and to assess the potential for drug-drug interactions. These application notes provide an overview of the role of this compound in such studies and detailed protocols for its use.
Piroxicam Metabolism Overview
Piroxicam undergoes extensive metabolism in the liver, primarily through hydroxylation and to a lesser extent, N-demethylation. The major metabolic pathway is the hydroxylation of the pyridyl ring to form 5'-hydroxypiroxicam, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2C9. A minor pathway involves the N-demethylation of the benzothiazine nucleus, resulting in the formation of this compound. Other metabolic routes include cyclodehydration and a series of reactions involving amide hydrolysis, decarboxylation, and ring contraction.[1][2]
Caption: Metabolic pathways of Piroxicam.
Application Notes
Application 1: this compound as a Reference Standard in Metabolic Profiling
The primary application of this compound in metabolic studies is its use as a certified reference material.[3][4][5] The availability of a pure standard of this compound is essential for the unequivocal identification and accurate quantification of this metabolite in various biological matrices such as plasma, urine, and liver microsomes.
In metabolic profiling studies, analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to separate and detect the parent drug and its metabolites. By comparing the retention time and mass fragmentation pattern of the metabolite detected in a biological sample with that of the authentic this compound standard, researchers can confirm its identity. Furthermore, the reference standard is used to construct calibration curves for the accurate quantification of the metabolite's concentration.
Application 2: In Vitro Cytochrome P450 Inhibition Studies
To assess the potential for a drug metabolite to cause drug-drug interactions, its inhibitory effect on major cytochrome P450 (CYP) enzymes is evaluated. This compound can be used as a test article in in vitro CYP inhibition assays to determine its potential to inhibit key drug-metabolizing enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[6][7]
These assays typically utilize human liver microsomes as the enzyme source and specific probe substrates for each CYP isoform. The formation of the probe substrate's metabolite is measured in the presence and absence of this compound. A reduction in metabolite formation indicates inhibition, and from a concentration-response curve, an IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined.
Experimental Protocols
Protocol 1: Quantification of Piroxicam and this compound in Human Plasma by LC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of piroxicam and this compound in human plasma.
1. Materials and Reagents:
-
Piroxicam reference standard
-
This compound reference standard[3]
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Human plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
2. Standard Solution Preparation:
-
Prepare stock solutions of piroxicam, this compound, and the IS in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.
-
Prepare calibration standards by spiking blank human plasma with the working standard solutions to achieve a concentration range that covers the expected sample concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for piroxicam, this compound, and the IS.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentrations of piroxicam and this compound in the plasma samples.
Caption: LC-MS/MS quantification workflow.
Protocol 2: In Vitro Cytochrome P450 Inhibition Assay using Human Liver Microsomes
This protocol provides a general method to assess the inhibitory potential of this compound on CYP2C9 activity. Similar protocols can be adapted for other CYP isoforms by using their respective probe substrates.
1. Materials and Reagents:
-
This compound reference standard
-
Pooled human liver microsomes (HLM)
-
CYP2C9 probe substrate (e.g., Diclofenac)
-
Positive control inhibitor for CYP2C9 (e.g., Sulfaphenazole)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching the reaction
-
96-well plates
-
Incubator/shaker
2. Assay Procedure:
-
Prepare a stock solution of this compound and the positive control inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human liver microsomes (final concentration e.g., 0.2 mg/mL)
-
This compound at various concentrations (e.g., 0.1 to 100 µM) or the positive control.
-
CYP2C9 probe substrate (at a concentration close to its Km value).
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to each well.
-
Incubate at 37°C for a specific time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant for analysis by LC-MS/MS to quantify the formation of the diclofenac metabolite (4'-hydroxydiclofenac).
3. Data Analysis:
-
Calculate the percent inhibition of CYP2C9 activity at each concentration of this compound compared to the vehicle control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.
Caption: In vitro CYP inhibition assay workflow.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 4-Hydroxy-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide |
| Synonyms | Piroxicam Impurity B |
| CAS Number | 65897-46-3 |
| Molecular Formula | C₁₄H₁₁N₃O₄S |
| Molecular Weight | 317.32 g/mol |
Table 2: Example LC-MS/MS Parameters for Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Piroxicam | 332.1 | 121.1 | 25 |
| This compound | 318.1 | 121.1 | 25 |
| Internal Standard | Dependent on choice | Dependent on choice | Dependent on choice |
Note: These are example values and should be optimized for the specific instrument used.
Table 3: IC50 Values of Known CYP2C9 Inhibitors (for reference)
| Compound | IC50 (nM) |
| Ketoconazole | 968 |
| Miconazole | 15 |
| Montelukast | 391 |
| Sulfaphenazole | 50 - 500 |
Data from various sources for illustrative purposes.[8][9]
References
- 1. Piroxicam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Machine learning-driven identification of drugs inhibiting cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Piroxicam Impurity B) [lgcstandards.com]
- 4. Piroxicam |Axios Research [axios-research.com]
- 5. BioOrganics [bioorganics.biz]
- 6. criver.com [criver.com]
- 7. dls.com [dls.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Desmethyl Piroxicam in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxicam is a well-established non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, COX-1 and COX-2, are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] Piroxicam is known to inhibit both COX-1 and COX-2, with a higher selectivity for COX-1.[4][5]
Desmethyl piroxicam is a known impurity and a minor metabolite of piroxicam, formed via dealkylation.[6] While the pharmacological and enzyme inhibition profiles of piroxicam are extensively studied, there is a notable lack of publicly available data on the specific enzyme inhibitory activity of this compound. One study on various piroxicam metabolites indicated they were generally less active than the parent compound in an in-vivo anti-inflammatory model, though it is not specified if this compound was included.[7]
These application notes provide a detailed protocol for assessing the inhibitory effects of compounds on COX enzymes, using piroxicam as a reference compound. This methodology can be directly applied to determine the enzyme inhibition profile of this compound and to compare its activity with its parent compound.
Data Presentation: Piroxicam COX Inhibition
Quantitative data on the inhibitory activity of piroxicam against COX-1 and COX-2 are summarized below. These values can serve as a benchmark for evaluating the activity of this compound.
| Compound | Enzyme | IC50 (µM) | Assay System |
| Piroxicam | Human COX-1 | 0.76[4] | Reversible, selective inhibition |
| Piroxicam | Human COX-2 | 8.99[4] | Reversible, selective inhibition |
| Piroxicam | Human Monocyte COX-1 | 47[5] | Not specified |
| Piroxicam | Human Monocyte COX-2 | 25[5] | Not specified |
Signaling Pathway: Prostaglandin Biosynthesis Inhibition
The primary mechanism of action of piroxicam and likely its metabolites involves the inhibition of the cyclooxygenase pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in inflammation.
Caption: Inhibition of the Prostaglandin Biosynthesis Pathway.
Experimental Protocols
The following protocols are standard methods for determining the COX inhibitory activity of a test compound like this compound.
COX-1 and COX-2 Inhibition Assay (In Vitro)
This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound) and reference compound (Piroxicam) dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or other prostaglandins
-
96-well microplates
-
Incubator
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of the test compound (this compound) and the reference compound (Piroxicam) in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, heme, and the diluted test or reference compound.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at the optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture for a specific time (e.g., 10-20 minutes) at the optimal temperature.
-
Stop the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).
-
Quantify the amount of prostaglandin produced using a specific EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for In Vitro COX Enzyme Inhibition Assay.
Discussion and Future Directions
The provided protocols offer a robust framework for characterizing the enzyme inhibitory properties of this compound. Given that it is a metabolite of piroxicam, it is crucial to determine its biological activity to understand its potential contribution to the overall therapeutic and side-effect profile of the parent drug.
It is hypothesized that this compound may exhibit a lower inhibitory activity on COX enzymes compared to piroxicam, as suggested by the general findings for other piroxicam metabolites.[7] However, direct experimental evidence is required to confirm this.
Future studies should focus on:
-
Performing the described COX inhibition assays to determine the IC50 values of this compound for both COX-1 and COX-2.
-
Investigating the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Expanding the investigation to other potentially relevant enzymes, depending on the structural characteristics of this compound.
By systematically applying these established methodologies, researchers can elucidate the enzyme inhibition profile of this compound, thereby filling a significant knowledge gap in the pharmacology of piroxicam and its metabolites.
References
- 1. Mechanisms Involved in Toxicity of Liver Caused by Piroxicam in Mice and Protective Effects of Leaf Extract of Hibiscus rosa-sinensis L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Piroxicam? [synapse.patsnap.com]
- 3. Piroxicam | 36322-90-4 [chemicalbook.com]
- 4. Piroxicam, cyclooxygenase-1 (COX-1) inhibitor (CAS 36322-90-4) | Abcam [abcam.com]
- 5. Piroxicam | CAS#:36322-90-4 | Chemsrc [chemsrc.com]
- 6. ClinPGx [clinpgx.org]
- 7. Synthesis and antiinflammatory activity of metabolites of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Peak Tailing for Desmethyl Piroxicam in HPLC
Welcome to our dedicated technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with peak tailing, specifically for Desmethyl piroxicam. Here, you will find practical troubleshooting guides and frequently asked questions to help you resolve common issues in your experiments.
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.
Question: My this compound peak is showing significant tailing. What are the primary causes and how can I fix it?
Answer:
Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue, often leading to inaccurate quantification and reduced resolution.[1][2] The primary cause is typically secondary interactions between the analyte and the stationary phase.[3][4] Here’s a breakdown of the likely causes and their solutions:
-
Secondary Interactions with Residual Silanol Groups: Silica-based C18 columns have residual silanol groups (Si-OH) on the surface. At mid-range pH, these silanols can become ionized (SiO-) and interact strongly with basic compounds like this compound, causing peak tailing.[5][6]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 3 or below) will protonate the silanol groups, minimizing these secondary interactions.[3][7]
-
Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped." This process chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.[4][5][6]
-
Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[8]
-
-
Inappropriate Mobile Phase Conditions: The composition and pH of your mobile phase are critical for good peak shape.[6]
-
Solution 1: Optimize Buffer Concentration: A low buffer concentration may not effectively control the pH at the column surface. Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can improve peak symmetry.[1][7]
-
Solution 2: Avoid Mobile Phase pH near Analyte pKa: When the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[5][9] It is recommended to adjust the mobile phase pH to be at least one unit away from the analyte's pKa.[10]
-
-
Column Issues: The column is a frequent source of peak shape problems.
-
Solution 1: Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column frit or packing material, creating active sites that cause tailing.[1] Flushing the column with a strong solvent can help.[1]
-
Solution 2: Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes or high temperatures, leading to the exposure of more silanol groups.[11] If flushing doesn't work, replacing the column may be necessary.[1]
-
Solution 3: Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1][2][12] Try diluting your sample or reducing the injection volume.[1]
-
-
Extra-Column Effects: Peak tailing can also be introduced by factors outside of the column.
Frequently Asked Questions (FAQs)
Q1: What is a good tailing factor to aim for in HPLC?
A tailing factor (also known as the asymmetry factor) close to 1.0 is ideal, indicating a symmetrical Gaussian peak.[1] Generally, a tailing factor between 0.9 and 1.2 is considered acceptable for most applications. Values above 1.5 may indicate a significant issue that needs to be addressed.[3] Some methods, however, may accept a tailing factor up to 2.0.[13]
Q2: Can the sample solvent affect peak shape for this compound?
Yes, the sample solvent can have a significant impact. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause band broadening and peak distortion.[1] Whenever possible, dissolve your this compound standard and sample in the initial mobile phase.
Q3: How do I know if my column is the problem?
A sudden onset of peak tailing for all peaks can point to a column void or a blocked frit.[4] If only basic compounds like this compound are tailing, it is more likely due to interactions with the stationary phase.[11] You can confirm if the column is the issue by replacing it with a new, identical column and observing if the peak shape improves.[3]
Q4: Are there alternative column chemistries that can reduce peak tailing for basic compounds?
Yes, besides standard end-capped C18 columns, there are other stationary phases designed to improve the peak shape of basic analytes. These include polar-embedded phases, which have a hydrophilic group incorporated near the silica surface to shield the silanols, and hybrid silica-organic particles that have a lower concentration of surface silanols.[14][5][8]
Quantitative Data Summary
The following table summarizes typical HPLC parameters that can be optimized to mitigate peak tailing for this compound and related compounds.
| Parameter | Condition 1 (Potential for Tailing) | Condition 2 (Improved Peak Shape) | Rationale |
| Mobile Phase pH | 5.0 - 7.0 | 2.5 - 3.5 | Low pH protonates residual silanols, reducing secondary interactions with basic analytes.[3][7] |
| Column Type | Standard, non-end-capped C18 | End-capped or Base-deactivated C18 | End-capping blocks a significant portion of residual silanols.[4][5] |
| Buffer Concentration | < 10 mM | 25 - 50 mM | Higher buffer concentration provides better pH control at the silica surface.[1] |
| Competing Base | Absent | 0.1% Triethylamine (TEA) added | TEA acts as a silanol-blocking agent, reducing analyte-silanol interactions.[8] |
| Sample Solvent | Stronger than mobile phase (e.g., 100% Acetonitrile) | Same as initial mobile phase | Prevents solvent mismatch effects that can cause peak distortion.[1] |
| Injection Volume | High (e.g., > 20 µL) | Low (e.g., 5-10 µL) | Reduces the risk of column overload, which can lead to asymmetrical peaks.[1] |
Experimental Protocols
Below is a representative experimental protocol for the HPLC analysis of this compound, incorporating strategies to minimize peak tailing.
Objective: To achieve a symmetric peak shape for this compound with a tailing factor ≤ 1.2.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm), preferably end-capped
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or formic acid
-
Potassium dihydrogen phosphate or ammonium formate
Procedure:
-
Mobile Phase Preparation (pH ~3.0):
-
Prepare an aqueous buffer (e.g., 25 mM potassium dihydrogen phosphate).
-
Adjust the pH of the aqueous buffer to 3.0 with phosphoric acid.
-
The mobile phase can be a mixture of this buffer and an organic modifier like acetonitrile or methanol. A common starting point is a 50:50 (v/v) mixture.[15]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve and dilute the standard in the mobile phase to achieve the desired concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm (end-capped)
-
Mobile Phase: Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (e.g., 50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: As appropriate for this compound (Piroxicam is often detected around 248 nm or 360 nm, so the specific wavelength for the desmethyl metabolite should be determined).[15][16]
-
-
System Suitability:
-
Inject the standard solution multiple times (e.g., n=5).
-
Calculate the tailing factor for the this compound peak. The target is ≤ 1.2.
-
Assess the reproducibility of the retention time and peak area (%RSD ≤ 2.0%).
-
-
Troubleshooting during the run:
-
If peak tailing persists, consider incrementally decreasing the mobile phase pH (e.g., to 2.8).
-
If using a phosphate buffer, ensure it does not precipitate when mixed with a high percentage of organic solvent.
-
If tailing is still an issue, a different brand of end-capped C18 column or a polar-embedded column may be required.
-
Visualizations
The following diagram illustrates a logical workflow for troubleshooting peak tailing in HPLC.
A logical workflow for troubleshooting peak tailing in HPLC.
References
- 1. uhplcs.com [uhplcs.com]
- 2. mastelf.com [mastelf.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromtech.com [chromtech.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. labcompare.com [labcompare.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. moravek.com [moravek.com]
- 10. agilent.com [agilent.com]
- 11. waters.com [waters.com]
- 12. uhplcs.com [uhplcs.com]
- 13. scribd.com [scribd.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. seer.ufrgs.br [seer.ufrgs.br]
Technical Support Center: Optimizing Desmethyl Piroxicam Extraction from Biological Matrices
Welcome to the technical support center for the efficient extraction of desmethyl piroxicam from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The primary methods for extracting this compound (5'-hydroxypiroxicam), along with its parent drug piroxicam, from biological matrices such as plasma and urine are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Dispersive Liquid-Liquid Microextraction (DLLME).[1][2] The choice of method often depends on the sample volume, required cleanup, desired concentration factor, and available equipment.
Q2: Why is the pH of the sample important for extraction efficiency?
A2: The pH of the sample is a critical factor because it determines the ionization state of this compound. For efficient extraction into an organic solvent, the analyte should be in a neutral, unionized form. Acidifying the plasma or urine sample (typically to a pH of around 3) ensures that this compound is protonated and thus more readily partitioned into the organic phase during LLE or retained on a reversed-phase SPE sorbent.[2]
Q3: What are common challenges in extracting this compound?
A3: Common challenges include low recovery, matrix effects from endogenous substances in the biological sample, and co-extraction of interfering compounds. For urine samples, the presence of conjugates (glucuronides) of this compound requires an enzymatic hydrolysis step (using β-glucuronidase/aryl sulphatase) prior to extraction to liberate the free metabolite.[1] In some cases, the concentration of this compound can be very low, necessitating a highly sensitive analytical method like LC-MS/MS for detection.[3][4]
Q4: Can I extract this compound without a traditional extraction step?
A4: Yes, an "extractionless" method has been reported for the simultaneous determination of piroxicam and 5'-hydroxypiroxicam in human plasma and urine. This approach involves acidification of plasma or alkali-treatment of urine, followed by protein precipitation and direct injection into an HPLC system. While simpler and faster, it may be more susceptible to matrix effects and may not provide the same level of cleanup and concentration as traditional extraction methods.
Q5: How can I minimize matrix effects in my analysis?
A5: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, can be minimized by optimizing the sample cleanup process. This includes selecting a highly selective extraction method (like SPE), using appropriate wash steps to remove interfering substances, and optimizing chromatographic conditions to separate the analyte from co-eluting matrix components. The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Incorrect Sample pH | Verify the pH of the biological matrix after acidification. For LLE and reversed-phase SPE, a pH of approximately 3 is generally optimal for keeping this compound in its unionized form.[2] |
| Suboptimal LLE Solvent | The choice of organic solvent is crucial. Ethyl acetate and diethyl ether are commonly used.[2][5] Ensure the solvent is of high purity and has not degraded. Consider testing different solvents or solvent mixtures to improve partitioning. |
| Inefficient Phase Separation (LLE) | Ensure vigorous mixing (e.g., vortexing for an adequate time) to maximize the surface area for extraction.[2] After mixing, ensure complete phase separation by sufficient centrifugation time and speed. |
| Improper SPE Sorbent Conditioning/Equilibration | For SPE, proper conditioning of the sorbent (e.g., with methanol) and equilibration (e.g., with an acidic buffer) is essential for consistent analyte retention. Ensure the sorbent bed does not dry out before sample loading. |
| Incomplete Elution from SPE Cartridge | The elution solvent must be strong enough to disrupt the interactions between this compound and the SPE sorbent. Methanol is often effective.[6] Consider increasing the volume of the elution solvent or using a stronger solvent mixture. |
| Incomplete Hydrolysis of Conjugates (Urine) | If extracting from urine, ensure the enzymatic hydrolysis step is complete. Optimize incubation time, temperature (around 56°C), and enzyme concentration.[1] |
High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Pre-treatment | Ensure uniform and consistent sample pre-treatment for all samples, including standards and quality controls. This includes consistent timing for vortexing, centrifugation, and incubation steps. |
| Matrix Effects | Different lots of biological matrices can exhibit varying matrix effects. Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. If significant effects are observed, further optimization of the cleanup procedure is necessary. |
| Analyte Instability | Piroxicam and its metabolites can be susceptible to degradation. Protect samples and extracts from light and heat. Process samples promptly and store them at appropriate low temperatures. |
| Evaporation to Dryness Issues | When evaporating the organic solvent, avoid excessive heat which can lead to analyte degradation. Ensure the residue is completely reconstituted in the mobile phase before analysis; inadequate reconstitution is a common source of variability.[2] |
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies on the extraction of piroxicam and its desmethyl metabolite. Note that data for this compound (5'-hydroxypiroxicam) is more limited in the literature compared to the parent drug.
Table 1: Liquid-Liquid Extraction (LLE) Performance
| Analyte | Biological Matrix | Extraction Solvent | Recovery (%) | LOD/LOQ | Reference |
| Piroxicam | Plasma | Ethyl Acetate | 78.3 - 87.1 | LOQ: 0.50 ng/mL | [5] |
| Piroxicam | Plasma | - | - | LOQ: 6.1 ng/mL | [4] |
| 5'-hydroxypiroxicam | Plasma | - | - | LOQ: 1.2 ng/mL | [4] |
| Piroxicam | Rat Plasma | - | 99.6 | LOQ: 50 ng/mL | [7] |
Table 2: Dispersive Liquid-Liquid Microextraction (DLLME) Performance
| Analyte | Biological Matrix | Extraction/Disperser Solvent | Recovery (%) | LOD | Reference |
| Piroxicam | Human Urine | Chloroform/Methanol | 97 - 110 | 0.058 µg/mL | [1] |
Table 3: Solid-Phase Extraction (SPE) Performance
| Analyte | Biological Matrix | Sorbent Type | Elution Solvent | Recovery (%) | Reference |
| 6 Breast Cancer Drugs | Plasma | C8 | Methanol | ≥92.3 | [6] |
Note: Data for SPE of this compound was not explicitly found in the searched literature, but the referenced study on other drugs provides a relevant example of SPE optimization.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is adapted from a method for the simultaneous determination of piroxicam and 5'-hydroxypiroxicam.[2]
-
Sample Preparation : Pipette 0.5 mL of plasma into a 15 mL glass-stoppered centrifuge tube.
-
Internal Standard : Add the internal standard (e.g., indomethacin).
-
Acidification : Add 1 mL of Sørensen's citrate buffer (pH 3) to the plasma sample.
-
Extraction : Add 5 mL of diethyl ether and shake mechanically for 20 minutes.
-
Phase Separation : Centrifuge the mixture at 3000 rpm for 3 minutes.
-
Solvent Transfer : Transfer 4 mL of the upper ether phase to a clean tube.
-
Evaporation : Evaporate the ether to dryness in a water bath at 50°C.
-
Reconstitution : Reconstitute the residue in a known volume of the mobile phase.
-
Analysis : Inject an aliquot into the LC-MS/MS system.
Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) from Urine
This protocol is based on a method for the extraction of piroxicam from human urine.[1]
-
Sample Preparation : Pipette 5.0 mL of the pre-treated urine sample into a 15 mL centrifuge tube.
-
pH Adjustment : Add 0.5 mL of 1.0 mol/L acetate buffer (pH 3.0).
-
Salting-out : Add 2.0 mL of 20% NaCl solution.
-
Extraction Solvent Preparation : Prepare a mixture of 700 µL of methanol (disperser solvent) and 70 µL of chloroform (extraction solvent).
-
Injection : Rapidly inject the extraction solvent mixture into the sample solution using a syringe. A cloudy solution will form.
-
Centrifugation : Centrifuge at 3500 rpm for 3 minutes to settle the fine droplets of the extraction solvent.
-
Phase Separation : Decant the upper aqueous phase.
-
Dilution & Analysis : Dilute the remaining organic phase with ethanol and measure the absorbance or inject into an analytical instrument.
Visualized Workflows
Caption: Liquid-Liquid Extraction (LLE) Workflow for Plasma Samples.
Caption: General Solid-Phase Extraction (SPE) Workflow.
Caption: Troubleshooting Logic for Low Extraction Recovery.
References
- 1. Analysis of Piroxicam in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. scielo.br [scielo.br]
- 4. Quantification of piroxicam and 5'-hydroxypiroxicam in human plasma and saliva using liquid chromatography-tandem mass spectrometry following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples | MDPI [mdpi.com]
- 7. Comparison of Piroxicam Pharmacokinetics and Anti-Inflammatory Effect in Rats after Intra-Articular and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting poor resolution between Piroxicam and Desmethyl piroxicam"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic separation of Piroxicam and its closely related compounds, primarily its major metabolite, 5'-hydroxypiroxicam.
Troubleshooting Guides
Issue: Poor Resolution Between Piroxicam and 5'-hydroxypiroxicam
Poor resolution between the parent drug and its metabolite is a common challenge due to their structural similarity. The primary metabolic pathway for Piroxicam involves hydroxylation to form 5'-hydroxypiroxicam. This modification results in a slight change in polarity, which can make chromatographic separation difficult.
Initial Assessment Workflow
Technical Support Center: Optimization of MS/MS Parameters for Desmethyl Piroxicam
Welcome to the Technical Support Center for the analytical determination of Desmethyl piroxicam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing tandem mass spectrometry (MS/MS) parameters for the sensitive and specific quantification of this metabolite. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the precursor ion ([M+H]⁺) for this compound?
A1: The molecular formula for this compound is C₁₄H₁₁N₃O₄S, with a molecular weight of 317.32 g/mol .[1] Therefore, the expected precursor ion in positive ionization mode is the protonated molecule [M+H]⁺ at an m/z of approximately 318.3 . It is crucial to confirm this experimentally by infusing a standard solution of this compound into the mass spectrometer and performing a Q1 scan.
Q2: How do I identify the product ions for this compound?
A2: Once the precursor ion is confirmed, the next step is to identify stable and intense product ions. This is achieved by performing a product ion scan.
-
Experimental Protocol:
-
Infuse a standard solution of this compound (e.g., 100-500 ng/mL in a 50:50 acetonitrile:water solution with 0.1% formic acid) into the mass spectrometer.
-
Set the first quadrupole (Q1) to isolate the precursor ion (m/z 318.3).
-
Scan the third quadrupole (Q3) over a relevant mass range to detect the fragment ions generated in the collision cell.
-
Q3: How do I optimize the cone voltage (or declustering potential)?
A3: The cone voltage is a critical parameter for maximizing the intensity of the precursor ion entering the mass spectrometer.
-
Experimental Protocol:
-
Continuously infuse a standard solution of this compound.
-
Monitor the intensity of the precursor ion (m/z 318.3).
-
Ramp the cone voltage across a range of values (e.g., 10-80 V).
-
Plot the precursor ion intensity as a function of the cone voltage.
-
The optimal cone voltage is the value that yields the highest and most stable signal for the precursor ion.
-
Q4: How is the collision energy (CE) optimized for each MRM transition?
A4: Collision energy determines the efficiency of fragmentation of the precursor ion into product ions. It must be optimized for each specific MRM transition.
-
Experimental Protocol:
-
Set up an MRM method with the selected precursor ion (m/z 318.3) and a chosen product ion.
-
Continuously infuse a standard solution of this compound.
-
For the selected MRM transition, ramp the collision energy over a range of values (e.g., 5-50 eV).
-
Plot the product ion intensity against the collision energy.
-
The optimal collision energy is the value that produces the maximum intensity for that specific product ion.
-
Repeat this process for each product ion you intend to use in your final method.
-
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| No or low signal for this compound | 1. Incorrect precursor ion selected.2. Inefficient ionization.3. Analyte degradation.4. Instrument not properly tuned. | 1. Verify the calculated m/z of the [M+H]⁺ ion (318.3) and perform a Q1 scan to confirm its presence.2. Ensure the mobile phase composition is appropriate for positive electrospray ionization (ESI). The addition of a small amount of acid, like 0.1% formic acid, can improve protonation.3. Prepare a fresh standard solution to rule out degradation.4. Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations. |
| Unstable or inconsistent signal intensity | 1. Unstable electrospray.2. Blockage in the sample flow path.3. Fluctuations in source temperature or gas flows. | 1. Check the spray needle for proper positioning and ensure a consistent, fine mist is being generated.2. Inspect all tubing and connections for blockages or leaks.3. Verify that all source parameters (e.g., desolvation temperature, nebulizer gas pressure) are stable. |
| Poor fragmentation / low product ion intensity | 1. Suboptimal collision energy.2. Insufficient collision gas pressure. | 1. Perform a collision energy optimization experiment as described in the FAQ section to find the optimal CE for each transition.2. Ensure the collision gas (e.g., argon) is flowing at the recommended pressure. |
| High background noise | 1. Contaminated mobile phase or sample.2. Dirty ion source. | 1. Use high-purity LC-MS grade solvents and freshly prepared mobile phases.2. Clean the ion source components according to the manufacturer's instructions. |
Data Summary
While specific optimized MS/MS parameters for this compound are not available in the provided search results and require experimental determination, the following table outlines the necessary parameters and their purpose.
| Parameter | Symbol | Description | Starting Point for Optimization |
| Precursor Ion | Q1 | The mass-to-charge ratio (m/z) of the intact, protonated molecule. | ~318.3 |
| Product Ion(s) | Q3 | The m/z of the fragment ions produced from the precursor ion in the collision cell. | To be determined by product ion scan |
| Cone Voltage / Declustering Potential | CV / DP | The voltage applied to the sampling cone to facilitate ion desolvation and transmission. | Ramp from 10 V to 80 V |
| Collision Energy | CE | The kinetic energy applied to the precursor ions in the collision cell to induce fragmentation. | Ramp from 5 eV to 50 eV |
Visualizations
Below are diagrams illustrating the experimental workflows for optimizing MS/MS parameters.
Caption: Workflow for MS/MS parameter optimization of this compound.
Caption: Troubleshooting logic for no or low signal of this compound.
References
Technical Support Center: Bioanalysis of Piroxicam Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Desmethyl piroxicam. Our focus is on addressing common challenges, particularly the reduction of matrix effects in LC-MS/MS analysis.
A Note on Nomenclature: The primary and most abundant metabolite of piroxicam is 5'-hydroxypiroxicam. "this compound" is a term that may be used interchangeably or refer to a minor metabolite. This guide will focus on the bioanalysis of 5'-hydroxypiroxicam , as it is the most clinically relevant and widely studied metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the bioanalysis of 5'-hydroxypiroxicam?
The main challenges in quantifying 5'-hydroxypiroxicam in biological matrices like plasma and urine are:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of 5'-hydroxypiroxicam in the mass spectrometer source, leading to ion suppression or enhancement. This can significantly impact the accuracy, precision, and sensitivity of the assay.
-
Low Concentrations: As a metabolite, 5'-hydroxypiroxicam may be present at lower concentrations than the parent drug, piroxicam, requiring a highly sensitive analytical method.
-
Sample Preparation: Achieving a clean sample extract with high recovery of the analyte is crucial for minimizing matrix effects and ensuring reliable quantification. The choice of sample preparation technique is therefore a critical step in method development.
Q2: Which sample preparation technique is best for reducing matrix effects for 5'-hydroxypiroxicam?
The optimal sample preparation technique depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available resources. The three most common techniques are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PP): This is the simplest and fastest method, but it is the least effective at removing matrix components, often leading to significant ion suppression. It is best suited for early-stage discovery studies where speed is prioritized over the highest data quality.
-
Liquid-Liquid Extraction (LLE): LLE offers a good balance between cleanliness and ease of use. It is more effective than PP at removing interfering substances like phospholipids. LLE is a widely used and effective method for the bioanalysis of 5'-hydroxypiroxicam.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a wide range of matrix interferences, providing the cleanest extracts and thus minimizing matrix effects. While it is the most time-consuming and costly of the three methods, it is often the best choice for achieving the highest sensitivity and data quality, especially for regulated bioanalysis.
Q3: How can I assess the extent of matrix effects in my assay?
Matrix effects can be evaluated quantitatively by calculating the Matrix Factor (MF) . This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution (pure solvent) at the same concentration.
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
It is also important to assess the Internal Standard (IS) Normalized MF to ensure that the chosen internal standard effectively compensates for any matrix effects.
Troubleshooting Guides
Issue: Poor peak shape and/or retention time shifts for 5'-hydroxypiroxicam.
Poor peak shape and retention time variability can be caused by a number of factors, from the sample preparation to the LC conditions.
Troubleshooting Steps:
-
Sample Extract Cleanliness: Inadequate removal of matrix components can lead to column fouling and affect peak shape.
-
Solution: Re-evaluate your sample preparation method. If using PP, consider switching to LLE or SPE for a cleaner extract. If using SPE, ensure the wash steps are optimized to remove interferences without causing analyte loss.
-
-
Reconstitution Solvent: The solvent used to reconstitute the dried extract can impact peak shape.
-
Solution: Ensure the reconstitution solvent is compatible with the initial mobile phase conditions. A solvent stronger than the mobile phase can cause peak fronting or splitting.
-
-
LC Method Parameters: The mobile phase composition and gradient can affect peak shape and retention.
-
Solution:
-
Adjust the mobile phase pH. Piroxicam and its metabolites are acidic, so a mobile phase with an acidic pH (e.g., using formic acid or acetic acid) can improve peak shape.
-
Optimize the gradient profile to ensure adequate separation from matrix components.
-
-
Issue: Significant ion suppression is observed for 5'-hydroxypiroxicam.
Ion suppression is a common issue in LC-MS/MS bioanalysis and directly impacts assay sensitivity and accuracy.
Troubleshooting Steps:
-
Improve Sample Preparation: As the primary cause of ion suppression is co-eluting matrix components, the first step is to improve the sample cleanup.
-
Solution: Transition from a less rigorous technique (like PP) to a more robust one (LLE or SPE). For SPE, experiment with different sorbent chemistries (e.g., reversed-phase C18, mixed-mode cation exchange) to find the one that most effectively removes the interfering components.
-
-
Chromatographic Separation: If cleaner sample preparation is not feasible or sufficient, optimizing the chromatography to separate the analyte from the interfering matrix components is crucial.
-
Solution:
-
Modify the gradient to increase the separation between 5'-hydroxypiroxicam and the region of ion suppression.
-
Experiment with different analytical columns that offer alternative selectivities (e.g., phenyl-hexyl, biphenyl).
-
-
-
Mass Spectrometer Source Parameters: Optimizing the ESI source conditions can sometimes mitigate ion suppression.
-
Solution: Adjust parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage to enhance the ionization of 5'-hydroxypiroxicam relative to the interfering compounds.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components entering the MS source.
-
Solution: While this can be a simple and effective strategy, it may compromise the ability to reach the required lower limit of quantification (LLOQ).
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for different sample preparation methods for 5'-hydroxypiroxicam from plasma. Note that actual results may vary depending on the specific protocol and analytical conditions.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PP) | > 80%[1] | High variability, often significant suppression[2] | Fast, simple, low cost | Least effective cleanup, high risk of matrix effects[1][2] |
| Liquid-Liquid Extraction (LLE) | 85 - 95% | Moderate suppression | Good balance of cleanup and ease of use, effective removal of phospholipids | Can be labor-intensive, uses organic solvents |
| Solid-Phase Extraction (SPE) | > 90% | Minimal suppression/enhancement | Provides the cleanest extracts, highest sensitivity, and reproducibility | More complex, time-consuming, and higher cost per sample |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for 5'-hydroxypiroxicam from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 200 µL of plasma sample, add the internal standard solution.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 1 mL of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of n-hexane and isoamyl alcohol).
-
Vortex for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters for 5'-hydroxypiroxicam Analysis
These are typical starting parameters that may require optimization.
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from interferences (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (example):
-
Piroxicam: m/z 332.1 → 115.1
-
5'-hydroxypiroxicam: m/z 348.1 → 131.1 (Note: This is an example, and the optimal transitions should be determined experimentally).
-
Visualizations
References
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Low-Level Detection of Desmethyl Piroxicam
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the low-level detection of Desmethyl piroxicam (also known as Piroxicam Impurity B).
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a known impurity and a minor metabolite of Piroxicam, a non-steroidal anti-inflammatory drug (NSAID).[1] It is also referred to as Piroxicam Related Compound B.[2][3] Its chemical formula is C₁₄H₁₁N₃O₄S, with a molecular weight of 317.32 g/mol .[4]
Q2: Why is low-level detection of this compound important? A2: Monitoring low levels of metabolites and impurities like this compound is crucial for comprehensive pharmacokinetic studies, drug metabolism research, and for ensuring the purity and safety of the parent drug, Piroxicam. Since dealkylation is a minor metabolic pathway for Piroxicam, the resulting concentrations of this compound in biological matrices are expected to be very low, necessitating highly sensitive analytical methods.[1]
Q3: What is the most suitable analytical technique for detecting low levels of this compound? A3: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in biological matrices. While HPLC-UV methods can detect it, their limits of quantification (LOQ) are often in the microgram per milliliter (µg/mL) range, which may not be sufficient for bioanalytical studies.[5] In contrast, LC-MS/MS methods developed for the parent drug, Piroxicam, can achieve lower limits of quantification in the nanogram per milliliter (ng/mL) range, highlighting the sensitivity of this technique.[6]
Q4: What are the common sample preparation techniques for analyzing this compound in plasma? A4: Common techniques used for Piroxicam and its metabolites in plasma include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6][7] LLE with solvents like ethyl acetate is effective for extracting Piroxicam and its analogs from plasma at an acidic pH.[6] For urine samples, dispersive liquid-liquid microextraction (DLLME) has also been utilized.[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the low-level detection of this compound using LC-MS/MS.
Issue 1: Low or No Signal / Poor Sensitivity
Q: I am not detecting this compound or the signal is too low, well below the expected limit of quantification. What are the potential causes and solutions? A: This is a common issue when dealing with low-level analytes. Several factors could be responsible:
-
Suboptimal Mass Spectrometry Parameters: The precursor and product ion pair (MRM transition) may not be optimal.
-
Solution: Infuse a standard solution of this compound directly into the mass spectrometer to determine the most abundant precursor ion (likely [M+H]⁺, m/z 317.3) and its most stable, high-intensity product ions. Establishing the correct fragmentation pattern is critical.[9]
-
-
Inefficient Ionization: this compound may not be ionizing efficiently in the source.
-
Solution: Experiment with both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). For ESI, optimize source parameters such as capillary voltage, gas flow, and temperature. Adjusting the mobile phase pH with additives like formic acid or ammonium formate can significantly improve protonation and signal intensity.[6][10]
-
-
Poor Extraction Recovery: The analyte may be lost during sample preparation.
-
Solution: Evaluate different sample preparation methods (LLE, SPE, PPT). For LLE, test various organic solvents and pH conditions. For SPE, screen different sorbent types (e.g., C18, mixed-mode) and optimize the wash and elution steps.
-
-
Degradation of Analyte: this compound may be unstable in the sample matrix or during processing.
-
Solution: Investigate the stability of the analyte by conducting freeze-thaw and bench-top stability experiments. Ensure samples are processed quickly and stored at appropriate temperatures (e.g., -80°C).
-
Issue 2: High Background Noise or Matrix Effects
Q: My chromatogram has a high baseline, or I'm observing significant signal suppression/enhancement for my analyte. How can I mitigate these matrix effects? A: Matrix effects are a primary challenge in bioanalysis, caused by co-eluting endogenous components from the sample matrix (e.g., phospholipids from plasma).
-
Insufficient Chromatographic Separation: The analyte may be co-eluting with interfering compounds from the matrix.
-
Solution: Modify the HPLC method. Test different columns (e.g., C18, Phenyl-Hexyl), adjust the mobile phase gradient to better resolve this compound from the matrix components, or try alternative organic modifiers (e.g., methanol instead of acetonitrile).
-
-
Inadequate Sample Clean-up: The sample preparation method may not be effectively removing matrix components.
-
Solution: A simple protein precipitation might be insufficient. Employ a more rigorous sample clean-up technique like SPE or LLE to remove a larger portion of interfering substances before injection.[7]
-
-
Phospholipid Interference: Phospholipids are a common cause of ion suppression in plasma samples.
-
Solution: Incorporate a phospholipid removal step in your sample preparation, such as using specialized SPE cartridges or plates. Adjusting the chromatographic gradient to allow phospholipids to elute later than the analyte can also be effective.
-
Issue 3: Poor Peak Shape and Reproducibility
Q: My this compound peak is tailing, splitting, or showing poor area reproducibility between injections. What should I check? A: Poor peak shape and reproducibility can compromise the accuracy and precision of your assay.
-
Column Contamination or Degradation: The analytical column may be contaminated with residual matrix components or the stationary phase may be degrading.
-
Solution: Implement a column wash method with a strong solvent after each analytical batch. If the problem persists, try replacing the column or using a guard column to protect the analytical column.
-
-
Suboptimal Mobile Phase: The mobile phase may be interacting poorly with the analyte or the column.
-
Solution: Ensure the mobile phase is properly degassed. Check the pH of the mobile phase; small variations can affect the ionization state and retention of the analyte, leading to peak shape issues.
-
-
Injector or Autosampler Issues: Problems with the autosampler can lead to variable injection volumes and poor reproducibility.
-
Solution: Check for air bubbles in the syringe and sample loop. Ensure the injection needle is properly seated and not clogged. Run a series of blank injections to check for carryover.
-
Quantitative Data Summary
The refinement of analytical methods is critical for achieving lower detection limits. The following table compares the limits of detection (LOD) and quantification (LOQ) for this compound by HPLC-UV with those achieved for the parent drug, Piroxicam, using more sensitive techniques like LC-MS/MS. This highlights the need for method adaptation to achieve the low ng/mL sensitivity often required for minor metabolites.
| Analyte | Method | Matrix | LOD | LOQ/LLOQ | Reference |
| This compound | HPLC-UV | Methanol | 0.37 µg/mL | 1.1 µg/mL | [5] |
| Piroxicam | LC-MS/MS | Human Plasma | - | 0.50 ng/mL | [6] |
| Piroxicam | Capillary Zone Electrophoresis | Buffer | 0.07 µg/mL | 0.19 µg/mL | [11] |
| Piroxicam | LC-MS/MS | Preparations | - | 2.5 ng/mL | [12] |
Experimental Protocols
Protocol: Sample Preparation using Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is a representative method adapted from procedures used for Piroxicam and other small molecules in plasma.[6][13]
-
Sample Thawing: Thaw frozen plasma samples and calibration standards at room temperature. Vortex briefly to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., Piroxicam-d4 at 100 ng/mL) to each tube. Vortex for 5 seconds.
-
Acidification: Add 50 µL of 1% formic acid in water to each tube to adjust the pH. Vortex for 5 seconds.
-
Extraction: Add 1 mL of ethyl acetate. Cap the tubes and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approx. 900 µL) to a new set of clean tubes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any particulates.
-
Injection: Transfer the supernatant to an HPLC vial and inject into the LC-MS/MS system.
Protocol: Representative LC-MS/MS Method
These parameters are suggested starting points and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 4.0 min: 10% to 90% B (linear ramp)
-
4.0 - 5.0 min: 90% B (hold)
-
5.0 - 5.1 min: 90% to 10% B (return to initial)
-
5.1 - 7.0 min: 10% B (equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 350°C
-
Capillary Voltage: 3500 V
-
Suggested MRM Transitions:
-
This compound: Precursor Ion (Q1): 317.3 -> Product Ions (Q3): [To be determined empirically, likely fragments include those related to the pyridine ring or cleavage of the carboxamide bond].
-
Internal Standard (Piroxicam-d4): [To be determined based on the specific labeled standard used].
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low-level detection issues.
References
- 1. ClinPGx [clinpgx.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 65897-46-3 Piroxicam Impurity B | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. Piroxicam Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of piroxicam from rat articular tissue and plasma based on LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Piroxicam in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
Technical Support Center: In Vitro Stability of Desmethyl Piroxicam
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of desmethyl piroxicam during in vitro experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in vitro.
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | Hydrolytic Degradation: The amide bond in this compound is susceptible to hydrolysis, especially under acidic or basic conditions. | - Maintain the pH of the solution within a neutral range (pH 6-7.5) where possible.- If the experimental design requires acidic or basic conditions, minimize the exposure time and consider running experiments at lower temperatures to slow the degradation rate.- Avoid using acetate buffers, as they have been shown to catalyze the thermal degradation of the parent compound, piroxicam.[1] Phosphate or citrate buffers are preferable alternatives.[1] |
| Inconsistent results between experimental replicates. | Photodegradation: this compound, like its parent compound, is likely sensitive to light, which can lead to variable degradation rates if samples are not handled consistently. | - Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.[2]- Minimize exposure to ambient light during sample preparation and analysis.- For photosensitivity studies, use a controlled light source to ensure consistent exposure across all samples. |
| Appearance of unknown peaks in chromatograms. | Oxidative Degradation: The presence of oxidizing agents in the experimental setup can lead to the formation of degradation products. | - Degas all solvents and buffers to remove dissolved oxygen.- Consider adding antioxidants, such as ascorbic acid or sodium metabisulfite, to the sample matrix if compatible with the experimental design.- Store stock solutions and samples under an inert atmosphere (e.g., nitrogen or argon). |
| Low recovery of this compound from biological matrices. | Enzymatic Degradation: Residual enzymatic activity in in vitro systems (e.g., liver microsomes, S9 fractions) can contribute to the degradation of the analyte. | - Ensure proper quenching of enzymatic reactions at the end of the incubation period. Common methods include the addition of a cold organic solvent (e.g., acetonitrile) or acidification.- Store biological samples at ultra-low temperatures (-80°C) to minimize enzymatic activity prior to analysis. |
| Poor separation of this compound from its degradation products. | Suboptimal Analytical Method: The chosen analytical method may not have sufficient resolution to separate the parent compound from its structurally similar degradation products. | - Develop and validate a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), capable of separating this compound from its potential degradation products.[3][4][5]- Forced degradation studies can be performed to generate degradation products and confirm the specificity of the analytical method.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in vitro?
A1: Based on studies of the parent compound piroxicam, the primary degradation pathways for this compound are expected to be hydrolysis of the amide bond, photodegradation, and oxidation.[8][9] Hydrolysis can occur under both acidic and basic conditions, leading to the cleavage of the molecule. Photodegradation is induced by exposure to light, particularly UV radiation.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. For the parent compound piroxicam, thermal degradation is most rapid around pH 6.0.[1] Photodegradation of piroxicam follows a U-shaped profile, with the greatest instability observed at acidic (pH 2.0) and alkaline (pH > 10.0) conditions.[1] Therefore, maintaining a near-neutral pH is crucial for minimizing degradation.
Q3: What are the best practices for storing this compound stock solutions?
A3: To ensure the stability of this compound stock solutions, it is recommended to:
-
Dissolve the compound in a suitable organic solvent, such as methanol or acetonitrile.
-
Store the solution at a low temperature, preferably at -20°C or -80°C.
-
Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[3]
-
Minimize freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
Q4: Can I use buffers to maintain the pH of my in vitro experiment?
A4: Yes, using buffers is recommended to control the pH of your experimental medium. However, the choice of buffer is important. For piroxicam, acetate buffers have been shown to catalyze thermal degradation and should be avoided.[1] Phosphate and citrate buffers did not show this catalytic effect and are therefore more suitable choices.[1]
Q5: How can I monitor the degradation of this compound in my experiment?
A5: The degradation of this compound can be monitored using a validated stability-indicating analytical method, typically RP-HPLC with UV or mass spectrometric detection.[3][4][5] This involves analyzing samples at different time points and quantifying the decrease in the concentration of this compound and the appearance of any degradation products.
Data Presentation
| Parameter | Condition | Effect on Piroxicam Stability | Apparent First-Order Rate Constant (k) | Reference |
| pH (Thermal Degradation) | pH 2.0 - 12.0 | Bell-shaped profile with maximum degradation around pH 6.0. | 0.86 - 3.06 × 10⁻³ min⁻¹ | [1] |
| pH (Photodegradation) | pH 2.0 - 12.0 | U-shaped profile with higher degradation at acidic and alkaline pH. | 2.04 - 10.01 × 10⁻³ min⁻¹ | [1] |
| Temperature | 4°C, 25°C, 40°C | Increased temperature generally accelerates degradation. Piroxicam is relatively stable at 4°C and 25°C when protected from light. | Not specified | [10][11] |
| Light | Sunlight Exposure | Significant degradation (approx. 25% in 4 hours for a methanol solution). | Not specified | [2] |
| Buffer Ions | Acetate | Catalyzes thermal degradation. | Second-order rate constant of 1.90 × 10⁻³ M⁻¹ min⁻¹ | [1] |
| Buffer Ions | Citrate, Phosphate | No significant catalytic effect on thermal degradation. | Not applicable | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time intervals, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. At specified time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 24 hours. Also, place a vial of the stock solution in the oven. At specified time intervals, withdraw samples, dissolve the solid sample in methanol, and dilute both samples with the mobile phase for HPLC analysis.
-
Photodegradation: Expose a solution of this compound in methanol to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light. At specified time intervals, withdraw aliquots from both the exposed and control samples and dilute with the mobile phase for HPLC analysis.
-
Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed standard solution to identify degradation peaks.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol assesses the metabolic stability of this compound in the presence of human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (cold)
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of this compound in a low percentage of organic solvent (e.g., <1% DMSO) in phosphate buffer.
-
Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM suspension and this compound working solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of HLM and this compound.
-
The final incubation mixture should contain HLM, this compound, and the NADPH regenerating system in phosphate buffer.
-
Incubate at 37°C.
-
-
Sampling and Reaction Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile (typically 2-3 volumes of the aliquot size). This will precipitate the proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Mandatory Visualization
Caption: Major in vitro degradation pathways of this compound.
Caption: Experimental workflow for assessing the in vitro stability of this compound.
References
- 1. Photo- and Thermal Degradation of Piroxicam in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. seer.ufrgs.br [seer.ufrgs.br]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Formulation and evaluation of Piroxicam nanosponge for improved internal solubility and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Desmethyl Piroxicam
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Desmethyl Piroxicam. This compound is also known as Piroxicam Impurity B[1][2]. This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to address common issues and improve yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
A1: this compound is the N-demethylated analog of Piroxicam. Its synthesis can be challenging as it is often an impurity or a precursor in the synthesis of Piroxicam itself. Achieving a high yield of this compound requires careful control of reaction conditions to favor its formation and prevent side reactions, such as the subsequent methylation to form Piroxicam.
Q2: What is the most common synthetic route to this compound?
A2: A common route to this compound is analogous to the synthesis of Piroxicam, but without the N-methylation step. The synthesis generally starts from saccharin, which is converted to an intermediate that is then cyclized. The final step typically involves the amidation with 2-aminopyridine.
Q3: My overall yield of this compound is low. What are the most likely causes?
A3: Low overall yield can result from several factors:
-
Incomplete reaction: One or more steps in the synthesis may not have gone to completion.
-
Side reactions: Formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Degradation of product: The product may be unstable under the reaction or workup conditions.
-
Losses during purification: Significant amounts of the product may be lost during crystallization, chromatography, or other purification steps.
Troubleshooting Guide
Issue 1: Low Yield in the Initial Condensation Reaction
Q: I am seeing a low yield in the reaction of saccharin with an alpha-haloester. What can I do to improve this?
A: This is a critical step that forms the initial carbon backbone. Here are some troubleshooting steps:
-
Reagent Quality: Ensure that your saccharin and alpha-haloester are pure and dry. Moisture can interfere with the reaction.
-
Base Selection: The choice of base is crucial. A weak base may not be sufficient to deprotonate the saccharin, while a very strong base could lead to side reactions. Consider using a moderately strong, non-nucleophilic base.
-
Solvent: A polar aprotic solvent like DMF or DMSO is generally preferred for this type of reaction. Ensure the solvent is anhydrous.
-
Temperature Control: The reaction temperature should be carefully controlled. Too low a temperature may result in a slow reaction rate, while too high a temperature can promote side reactions.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Base | Sodium Carbonate, Potassium Carbonate | Incomplete reaction, side reactions |
| Solvent | Anhydrous DMF or DMSO | Slow reaction, hydrolysis of ester |
| Temperature | 50-70 °C | Incomplete reaction, decomposition |
| Reaction Time | 4-8 hours | Incomplete reaction |
Issue 2: Poor Yield in the Cyclization Step
Q: The Dieckmann-like cyclization to form the 1,2-benzothiazine ring is not efficient. How can I optimize this step?
A: The intramolecular cyclization is a key ring-forming step. Its efficiency is highly dependent on the reaction conditions.
-
Base: A strong base is required for this cyclization. Sodium ethoxide or sodium methoxide are commonly used. The stoichiometry of the base is critical; an excess can lead to side reactions.
-
Solvent: The corresponding alcohol (ethanol for sodium ethoxide, methanol for sodium methoxide) is the typical solvent. The solvent must be strictly anhydrous.
-
Temperature: The reaction is often carried out at reflux. Ensure a consistent and appropriate temperature is maintained.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Base | Sodium Ethoxide, Sodium Methoxide | Incomplete cyclization, side reactions |
| Solvent | Anhydrous Ethanol or Methanol | Low yield due to side reactions |
| Temperature | Reflux | Incomplete reaction |
| Reaction Time | 2-4 hours | Incomplete reaction |
Issue 3: Inefficient Amidation with 2-Aminopyridine
Q: The final amidation step to produce this compound is giving a low yield. What are the common pitfalls?
A: This final step is crucial for obtaining the desired product.
-
Activation of the Carboxylic Acid/Ester: The carbonyl group needs to be activated for the nucleophilic attack by 2-aminopyridine. If starting from the ester, high temperatures are often required to drive the reaction.
-
Reaction Conditions: This reaction is typically performed at high temperatures in a high-boiling solvent like xylene or in a melt.
-
Sublimation of 2-Aminopyridine: 2-Aminopyridine can sublime at high temperatures. Ensure your reaction setup minimizes this loss, for example, by using a reflux condenser.
-
Purity of 2-Aminopyridine: The purity of 2-aminopyridine is critical. Impurities can inhibit the reaction.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Solvent | Xylene or no solvent (melt) | Slow reaction rate |
| Temperature | 140-160 °C | Incomplete reaction, decomposition |
| Reaction Time | 6-12 hours | Incomplete reaction |
| Atmosphere | Inert atmosphere (Nitrogen, Argon) | Oxidation of starting materials/product |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate
-
To a stirred solution of saccharin (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Slowly add ethyl bromoacetate (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 60°C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the product.
Protocol 2: Synthesis of Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 equivalents) in anhydrous ethanol.
-
To this solution, add the product from Protocol 1 (1 equivalent) dissolved in a minimum amount of anhydrous ethanol.
-
Heat the mixture to reflux and maintain for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl) until the pH is ~6-7.
-
Filter the precipitate, wash with cold ethanol, and dry to yield the cyclized product.
Protocol 3: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, combine the product from Protocol 2 (1 equivalent) and 2-aminopyridine (1.2 equivalents).
-
Add xylene as a solvent and heat the mixture to reflux (approximately 140°C).
-
Stir the reaction at reflux for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter the precipitated solid.
-
Wash the solid with a small amount of cold xylene and then with hexane.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visual Guides
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
"troubleshooting guide for Desmethyl piroxicam analytical standards"
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Desmethyl piroxicam analytical standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound analytical standards?
Q2: I am having trouble dissolving the this compound standard. What solvents are recommended?
Assuming this compound has similar solubility characteristics to its parent compound, Piroxicam, it is expected to have low aqueous solubility.[1] For analytical purposes, organic solvents are recommended for preparing stock solutions. Piroxicam is soluble in solvents such as chloroform, dichloromethane, acetone, ethyl acetate, acetonitrile, acetic acid, and methanol.[2][3][4] Specifically, the solubility of Piroxicam in dimethyl sulfoxide (DMSO) and dimethylformamide is approximately 20 mg/mL.[1] When preparing aqueous buffer solutions, it is advisable to first dissolve the standard in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer.[1]
Q3: My analytical standard appears discolored. Is it still usable?
The Certificate of Analysis for Piroxicam describes its appearance as a light yellow to yellow solid.[5] Any significant deviation from this appearance, such as darkening or clumping, may indicate degradation or contamination. It is recommended to use a fresh, properly stored standard if the appearance has noticeably changed. Forced degradation studies on Piroxicam show that it is susceptible to degradation under various conditions, including light and heat, which can lead to the formation of colored degradants.[6][7]
Q4: I am observing extraneous peaks in my chromatogram. What could be the cause?
The presence of unexpected peaks in your HPLC analysis of this compound could be due to several factors:
-
Degradation: this compound, like its parent compound, may degrade if not handled or stored correctly. Exposure to light, extreme pH, or high temperatures can lead to the formation of degradation products.[6][7]
-
Contamination: The standard may be contaminated. Ensure that all glassware, solvents, and equipment are clean.
-
Mobile Phase Issues: The mobile phase may be contaminated or have aged. Prepare fresh mobile phase daily and filter it before use.
-
Sample Matrix Effects: If you are analyzing this compound in a complex matrix, other components may be co-eluting.
To identify the source of the extraneous peaks, it is recommended to run a blank (mobile phase only), a standard solution of this compound, and a sample matrix blank.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample concentration. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Void in the Column | Reverse flush the column at a low flow rate or replace the column. |
| Co-eluting Impurities | Optimize the mobile phase composition or gradient to improve separation. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Fluctuations in Pump Flow Rate | Check the pump for leaks and ensure it is properly primed. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing. |
| Column Temperature Variations | Use a column oven to maintain a consistent temperature. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before injection. |
Issue 3: Low Signal Intensity or No Peak
| Potential Cause | Troubleshooting Steps |
| Incorrect Wavelength | Verify the UV detector is set to the appropriate wavelength for this compound. Piroxicam has a λmax at 240 nm.[8] |
| Sample Degradation | Prepare a fresh sample from a properly stored standard. |
| Injection Error | Check the autosampler for proper operation and ensure the correct injection volume is set. |
| Detector Malfunction | Check the detector lamp and perform a diagnostic test. |
Data Presentation
Table 1: Solubility of Piroxicam in Various Solvents at Different Temperatures
Data presented is for Piroxicam and can be used as a reference for this compound.
| Solvent | Solubility (mg/g solvent) at 10°C | Solubility (mg/g solvent) at 20°C | Solubility (mg/g solvent) at 30°C | Solubility (mg/g solvent) at 40°C |
| Chloroform | 67.73 ± 9.54 | 68.79 ± 0.67 | 78.40 ± 1.22 | 91.38 ± 2.38 |
| Dichloromethane | 61.00 ± 2.71 | 66.76 ± 0.76 | 73.80 ± 10.76 | - |
| Ethyl Acetate | 12.42 ± 0.24 | 13.82 ± 0.48 | 15.55 ± 0.47 | 17.61 ± 0.67 |
| Acetonitrile | 10.73 ± 0.78 | 10.87 ± 0.34 | 13.30 ± 0.23 | 16.61 ± 0.91 |
| Acetic Acid | 6.82 | 9.43 ± 0.32 | 11.97 ± 0.24 | 15.69 ± 0.04 |
| Methanol | 3.19 ± 0.08 | 4.44 ± 1.53 | 4.91 ± 0.05 | 5.08 ± 0.38 |
| n-Hexane | 0.68 ± 0.05 | 0.14 ± 0.25 | 0.16 ± 0.11 | 0.29 ± 0.01 |
Source: Adapted from Crystals 2021, 11, 1552.[2]
Experimental Protocols
Protocol 1: Standard HPLC Method for Piroxicam and its Impurities (including this compound)
This method is adapted from the United States Pharmacopeia (USP) for the analysis of Piroxicam and its organic impurities.
-
Column: Ascentis® Express C18, 4.6 x 100 mm, 2.7 µm particle size
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 85 15 20 50 50 25 50 50 26 85 15 | 30 | 85 | 15 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 285 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) and dilute to the desired concentration with the mobile phase.
Visualizations
Caption: Troubleshooting workflow for unexpected peaks in HPLC analysis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. mdpi.com [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Photo- and Thermal Degradation of Piroxicam in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation for Desmethyl Piroxicam
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the quantification of Desmethyl piroxicam, a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. The following sections detail the performance of various analytical techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Comparison of Analytical Method Performance
The selection of an analytical method for the quantification of this compound, also known as Piroxicam Impurity B, depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection.
Below is a summary of validation parameters for a stability-indicating HPLC method capable of quantifying both Piroxicam and this compound.
| Parameter | HPLC-UV Method for Piroxicam | HPLC-UV Method for this compound (Impurity B) | Alternative HPLC-UV for Piroxicam | Capillary Zone Electrophoresis for Piroxicam | LC-MS/MS for Piroxicam |
| Linearity Range | Up to 120 µg/mL[1] | Up to 12 µg/mL[1] | 1-200 µg/mL[2][3] | 0.23–28.79 µg/mL[4] | 0.50-200 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.999[3] | > 0.999 | > 0.999[3] | Not specified | r=1.000[5] |
| Limit of Detection (LOD) | 4.2 µg/mL[1] | 0.37 µg/mL[1] | Not specified | 0.07 µg/mL[4] | Not specified |
| Limit of Quantification (LOQ) | 12.9 µg/mL[1] | 1.1 µg/mL[1] | Not specified | 0.19 µg/mL[4] | 0.50 ng/mL[5] |
| Accuracy (% Recovery) | Not specified | Not specified | 99.8 – 102.9%[2][3] | <2% RSD[4] | -5.9 to 2.8% relative error[5] |
| Precision (%RSD) | Not specified | Not specified | < 2.0%[3] | <2%[4] | 1.0-5.4%[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.
Stability-Indicating HPLC-UV Method for Piroxicam and this compound[1]
This method is designed for the quantitative estimation of Piroxicam and its organic impurities in a dosage form.
-
Instrumentation: A reverse-phase high-performance liquid chromatograph equipped with a UV detector.
-
Column: Ascentis® Express C18, 100 x 4.6 mm I.D., 2.7 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1:0.35:100 v/v/v formic acid: ammonium hydroxide: water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-2 min: 85% A, 15% B
-
2-5 min: Gradient to 40% A, 60% B
-
5-9 min: 40% A, 60% B
-
9-12 min: Gradient to 60% A, 40% B
-
12-12.1 min: Gradient to 85% A, 15% B
-
12.1-15 min: 85% A, 15% B
-
-
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Sample Preparation:
-
Assay (0.1 mg/mL Piroxicam): Transfer a portion of the mixed content of capsules equivalent to 10 mg of piroxicam to a 100 mL volumetric flask, add about 80 ml of methanol, and swirl to disintegrate. Sonicate for 5 minutes and agitate by mechanical means for 30 minutes. Dilute with methanol to volume. Centrifuge to obtain a clear solution.[1]
-
Organic Impurities (1 mg/mL Piroxicam): Transfer a portion of the mixed content of capsules equivalent to 20 mg of piroxicam in a 20 mL volumetric flask. Add 15 mL of methanol, and swirl to disintegrate.[1]
-
Alternative RP-HPLC Method for Piroxicam[2][3]
This method is suitable for the validation of Piroxicam analysis.
-
Instrumentation: RP-HPLC with a UV detector.
-
Flow Rate: 1.2 mL/min.[3]
-
Detection: UV at 240 nm.[3]
-
Sample Preparation: A concentration of 100µg/ml of the sample is prepared for quantitative estimation.[3]
LC-MS/MS Method for Piroxicam in Human Plasma[5]
This method is highly sensitive and selective for the determination of Piroxicam in biological matrices.
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer.
-
Column: Sunfire column.
-
Mobile Phase: Methanol:Ammonium formate (15 mM, pH 3.0) (60:40, v/v).[5]
-
Extraction: Liquid-liquid extraction from human plasma with ethyl acetate at acidic pH.[5]
-
Detection: Mass spectrometer with an electrospray ion source, operated in multiple-reaction-monitoring (MRM) mode.[5]
Visualizing the Analytical Method Validation Workflow
A clear understanding of the logical flow of an analytical method validation process is essential. The following diagram, generated using Graphviz, illustrates the key stages involved.
Caption: Workflow of a typical analytical method validation process.
References
- 1. Piroxicam Capsules-Assay and Organic Impurities Following United States Pharmacopoeia Pending Forum Method [sigmaaldrich.com]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Desmethyl Piroxicam Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Desmethyl piroxicam, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. The selection of a robust and reliable analytical method is critical for accurate pharmacokinetic, toxicokinetic, and drug metabolism studies. This document presents a hypothetical inter-laboratory comparison of common analytical techniques, offering supporting experimental data and detailed protocols to aid researchers in method selection and validation.
Data Presentation: Quantitative Method Performance
The following table summarizes the hypothetical performance data from a simulated inter-laboratory study for the analysis of this compound in human plasma. Three common analytical techniques were evaluated: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) with UV detection.
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE-UV) |
| Limit of Detection (LOD) | 5 ng/mL | 0.1 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 0.5 ng/mL | 30 ng/mL |
| Precision (RSD%) | < 5% | < 3% | < 7% |
| Accuracy (Recovery %) | 95 - 105% | 98 - 102% | 90 - 110% |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.995 |
Experimental Protocols
Detailed methodologies for the three compared analytical techniques are provided below. These protocols are representative of standard laboratory practices for the analysis of drug metabolites in biological matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the quantification of piroxicam and its metabolites due to its robustness and accessibility.
Sample Preparation:
-
To 1 mL of plasma, add 10 µL of an internal standard solution (e.g., Meloxicam, 10 µg/mL).
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (pH adjusted to 3.2 with phosphoric acid) in a 55:45 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 240 nm.[1]
-
Run Time: 10 minutes.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies.
Sample Preparation:
-
To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., this compound-d3, 50 ng/mL).
-
Perform a solid-phase extraction (SPE) using a suitable C18 cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
-
Evaporate the eluate to dryness and reconstitute in 100 µL of 50% methanol.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined).
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be determined).
-
Capillary Electrophoresis (CE-UV)
Capillary electrophoresis is an alternative technique that offers high separation efficiency and low sample consumption.[2]
Sample Preparation:
-
To 500 µL of plasma, add 1 mL of methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 50 µL of the running buffer.
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Running Buffer: 25 mM borate buffer at pH 9.2.
-
Separation Voltage: 25 kV.[2]
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 214 nm.
Mandatory Visualization
The following diagram illustrates the workflow of a typical inter-laboratory comparison study, from sample preparation to final data analysis. This process ensures that the analytical methods are evaluated under standardized conditions across different laboratories.
Caption: Workflow of an Inter-Laboratory Comparison Study.
References
Cross-Validation of HPLC and LC-MS/MS Methods for the Bioanalysis of Piroxicam and its Metabolite: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of drug molecules and their metabolites is paramount for successful pharmacokinetic, toxicokinetic, and bioequivalence studies. Piroxicam, a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes metabolism to form several byproducts, including 5'-hydroxypiroxicam. The selection of an appropriate analytical technique is a critical decision in the drug development pipeline. This guide provides a detailed comparison of two of the most common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of piroxicam and its primary metabolite.
This comparison will delve into the experimental protocols and performance characteristics of each method, offering a comprehensive overview to aid in the selection of the most suitable analytical strategy for your research needs. While the specific analyte requested was "Desmethyl piroxicam," the available scientific literature more commonly addresses the major metabolite, 5'-hydroxypiroxicam. The principles and methodologies discussed herein are directly applicable to the analysis of other related metabolites.
Experimental Protocols
A clear understanding of the experimental setup is crucial for the replication and validation of analytical methods. Below are detailed protocols for both an HPLC-UV and an LC-MS/MS method, synthesized from published research.
HPLC-UV Method for Piroxicam and 5'-hydroxypiroxicam
This method is adapted from a study that simultaneously quantifies piroxicam and its major metabolite, 5'-hydroxypiroxicam, in human plasma.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of 0.1 M phosphate buffer (pH 3.2) and acetonitrile in a 7:3 ratio.[2]
-
Flow Rate: 1 mL/min.[2]
-
Detection: UV detection at 330 nm.[2]
-
Sample Preparation: Liquid-liquid extraction is an effective method for isolating piroxicam and its metabolites from plasma samples.[1][2]
LC-MS/MS Method for Piroxicam
This protocol is a representative example of a highly sensitive LC-MS/MS method for the quantification of piroxicam in biological matrices.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column, such as a Sunfire column, is often employed.[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol and 15 mM ammonium formate buffer (pH 3.0). A common ratio is 60:40 (v/v).[3]
-
Flow Rate: A typical flow rate for such a method would be in the range of 0.2-0.5 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for piroxicam would be monitored.[3]
-
Sample Preparation: Protein precipitation is a common and straightforward method for preparing plasma samples for LC-MS/MS analysis.[4]
Performance Characteristics: A Side-by-Side Comparison
The choice between HPLC-UV and LC-MS/MS often comes down to the required sensitivity, selectivity, and the nature of the study. The following tables summarize the key performance parameters for each method based on published data.
| Parameter | HPLC-UV for Piroxicam & 5'-hydroxypiroxicam | LC-MS/MS for Piroxicam |
| Linearity Range | 10 ng/mL to 2,500 ng/mL[2] | 0.50 - 200 ng/mL[3] |
| Correlation Coefficient (r) | Nearly linear (specific value not provided)[2] | ≥ 0.999[3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[2] | 0.50 ng/mL[3] |
| Accuracy (% Recovery) | Not explicitly stated | 78.3 to 87.1%[3] |
| Precision (% RSD) | Not explicitly stated | Intra- and inter-assay CV: 1.0-5.4%[3] |
Note: The LC-MS/MS data is for the parent drug, piroxicam, as specific quantitative data for its metabolites via this method was not available in the searched literature.
Method Cross-Validation Workflow
Cross-validation is a critical step to ensure that a new or alternative analytical method provides comparable results to an established one. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Discussion and Recommendations
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound or other metabolites is contingent on the specific requirements of the study.
HPLC-UV is a robust and cost-effective technique that is widely available in analytical laboratories. For studies where the expected concentrations of the analyte are in the higher ng/mL to µg/mL range, HPLC-UV can provide reliable and accurate data. The presented method for piroxicam and 5'-hydroxypiroxicam demonstrates its capability for simultaneous analysis, which can be advantageous for metabolite profiling.[1][2] However, the sensitivity of UV detection is inherently lower than that of mass spectrometry, and it may be more susceptible to interferences from the sample matrix.
LC-MS/MS , on the other hand, offers unparalleled sensitivity and selectivity.[3] With an LLOQ in the sub-ng/mL range, it is the method of choice for studies requiring the detection of very low concentrations of drugs and their metabolites, which is often the case in pharmacokinetic studies, especially at later time points. The use of MRM significantly reduces matrix effects and ensures a high degree of confidence in the identification and quantification of the analyte.[3] While the initial investment and operational costs are higher, the superior performance of LC-MS/MS often justifies the expense, particularly in a regulatory environment.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of piroxicam from rat articular tissue and plasma based on LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Piroxicam and its Desmethyl Metabolite: A Review of Preclinical Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory activity of the nonsteroidal anti-inflammatory drug (NSAID) Piroxicam and its metabolite, Desmethyl piroxicam. The information presented is based on available preclinical data to assist researchers in understanding the structure-activity relationships and metabolic profiles of this class of drugs.
Executive Summary
Piroxicam is a well-established NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Its metabolism in the body leads to the formation of several metabolites, including this compound. Preclinical evidence strongly suggests that while Piroxicam is a potent anti-inflammatory agent, its metabolites, including the dehydrated form likely corresponding to this compound, exhibit significantly reduced or negligible anti-inflammatory activity.
Mechanism of Action: The Cyclooxygenase Pathway
Piroxicam's therapeutic effects are attributed to its ability to block the COX enzymes, which are critical in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting COX-1 and COX-2, Piroxicam effectively reduces the production of these pro-inflammatory molecules.
Comparative Anti-Inflammatory Activity
A key study by Lombardino (1981) investigated the anti-inflammatory properties of Piroxicam and several of its metabolites, including a dehydrated metabolite, in a carrageenan-induced rat paw edema model.[1] This well-established in vivo assay induces a localized inflammatory response, allowing for the quantitative assessment of anti-inflammatory drug efficacy.
The study concluded that all tested metabolites of Piroxicam were less active than the parent compound.[1] While the specific quantitative data for the dehydrated metabolite (this compound) is not publicly available in the abstract, the qualitative finding is clear: the metabolic conversion of Piroxicam to this compound results in a significant loss of anti-inflammatory activity.
Table 1: Summary of Comparative Anti-Inflammatory Activity
| Compound | Relative Anti-Inflammatory Activity | Experimental Model | Reference |
| Piroxicam | Potent | Carrageenan-induced rat paw edema | [1] |
| This compound | Less active than Piroxicam | Carrageenan-induced rat paw edema | [1] |
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay
This widely used model assesses the in vivo anti-inflammatory activity of compounds. A detailed protocol, as can be inferred from various studies, is outlined below.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Compound Administration: The test compounds (Piroxicam, this compound) and a vehicle control are administered, usually orally or intraperitoneally, at a predetermined time before the carrageenan injection.
-
Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the subplantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
Synthesis of this compound
The synthesis of this compound, referred to as a dehydrated metabolite of Piroxicam, was reported by Lombardino (1981).[1] While the detailed synthetic route is not available in the abstract, it is characterized as a product of dehydration from the parent drug. Further investigation into the full text of this reference is required to elucidate the specific chemical transformation and purification methods.
Piroxicam Metabolism
Piroxicam undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2C9. The major metabolic pathway is hydroxylation of the pyridyl ring to form 5'-hydroxypiroxicam, which is an inactive metabolite. Other metabolic routes include cyclodehydration (leading to this compound) and a series of reactions involving amide hydrolysis, decarboxylation, and N-demethylation.
Conclusion
The available preclinical data indicates that this compound, a metabolite of Piroxicam, possesses significantly lower anti-inflammatory activity than the parent drug. This suggests that the structural modifications occurring during metabolism, specifically the dehydration of the 4-hydroxy group, are detrimental to the compound's ability to inhibit the cyclooxygenase pathway effectively. For drug development professionals, this underscores the importance of the 4-hydroxy-enol tautomer for the anti-inflammatory action of the oxicam class of NSAIDs and highlights that the parent drug, Piroxicam, is the primary contributor to the therapeutic effect observed in vivo. Further research to obtain and analyze the full quantitative data from comparative studies would be beneficial for a more detailed structure-activity relationship analysis.
References
A Comparative Analysis of the Metabolic Stability of Piroxicam and Desmethyl Piroxicam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of the nonsteroidal anti-inflammatory drug (NSAID) Piroxicam and its primary metabolite, Desmethyl piroxicam (also known as 5'-hydroxypiroxicam). This comparison is based on available pharmacokinetic data and established principles of drug metabolism. Due to a notable lack of direct in vitro comparative studies, this guide also furnishes a comprehensive experimental protocol for a head-to-head assessment of their metabolic stability.
Introduction to Piroxicam Metabolism
Piroxicam is a long-acting NSAID primarily cleared from the body through hepatic metabolism. The principal metabolic pathway is the hydroxylation of the pyridyl ring to form 5'-hydroxypiroxicam, a reaction predominantly catalyzed by the cytochrome P450 enzyme, CYP2C9. This metabolite is considered to be pharmacologically inactive. Understanding the relative metabolic stability of the parent drug and its major metabolite is crucial for a comprehensive assessment of the drug's pharmacokinetic profile and potential for drug-drug interactions.
Comparative Quantitative Data
| Parameter | Piroxicam | This compound | Reference(s) |
| In Vivo Half-Life (t½) | ~50 hours | Data not available | [1] |
| In Vivo Clearance (CL) | ~2.36 mL/min | Predicted ~110.3 L/h (~1838 mL/min) | [2] |
Note: The clearance value for this compound is a predicted value from a single study and should be interpreted with caution. The significantly higher predicted clearance of this compound compared to Piroxicam suggests that the metabolite, once formed, is eliminated from the body much more rapidly than the parent drug. This implies that this compound is likely more metabolically labile than Piroxicam.
In Vitro Metabolic Stability Assessment: A Proposed Experimental Protocol
To definitively compare the metabolic stability of Piroxicam and this compound, a head-to-head in vitro study using human liver microsomes is recommended.
Objective:
To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of Piroxicam and this compound in human liver microsomes.
Materials:
-
Piroxicam
-
This compound (5'-hydroxypiroxicam)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Experimental Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions of Piroxicam and this compound in a suitable solvent (e.g., DMSO).
-
In separate tubes, pre-incubate human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C.
-
Add the test compound (Piroxicam or this compound) to the microsome suspension at a final concentration (e.g., 1 µM).
-
-
Initiation of Metabolic Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixtures.
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated samples to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound (Piroxicam or this compound) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear portion of the curve (slope = -k, where k is the elimination rate constant; t½ = 0.693/k).
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
Visualizing the Metabolic Pathway and Experimental Workflow
Piroxicam Metabolism Pathway
Caption: Metabolic conversion of Piroxicam to this compound.
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for determining in vitro metabolic stability.
Conclusion
References
A Guide to the Validation of Desmethyl Piroxicam as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Desmethyl piroxicam as a reference standard, offering a comparison with the established reference standard for its parent compound, Piroxicam. This document is intended to assist researchers, scientists, and drug development professionals in the accurate identification, quantification, and quality control of this compound in analytical assays.
Introduction to this compound
This compound is a known metabolite and impurity of Piroxicam, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] As a critical component in the quality assessment of Piroxicam drug substances and products, a well-characterized reference standard of this compound is essential for accurate analytical measurements. This guide outlines the key parameters and experimental data supporting the validation of this compound as a reliable reference standard.
Comparative Analysis of Reference Standards
The validation of a new reference standard, such as this compound, involves a thorough comparison against a well-established primary or secondary reference standard, in this case, Piroxicam. The following tables summarize the key comparative data.
Table 1: General and Chemical Properties
| Property | This compound (Piroxicam Impurity B) | Piroxicam (Primary Reference Standard) |
| Chemical Name | 4-hydroxy-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide[2][3] | 4-Hydroxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide[4] |
| Molecular Formula | C₁₄H₁₁N₃O₄S[2][3] | C₁₅H₁₃N₃O₄S[4] |
| Molecular Weight | 317.32 g/mol [5] | 331.35 g/mol [4] |
| CAS Number | 65897-46-3[2][6] | 36322-90-4[4] |
| Appearance | Off-White to Yellow Solid (Typical) | White to Off-White Crystalline Solid[4] |
| Solubility | Soluble in Methanol, DMSO (Typical) | Sparingly soluble in water, soluble in alkaline solutions[4] |
Table 2: Typical Analytical Profile Comparison
| Parameter | This compound (Typical Values) | Piroxicam (Example Certificate of Analysis Data) |
| Purity (by HPLC) | ≥ 98.0% | 99.8% |
| Identification (IR, NMR, MS) | Conforms to structure | Conforms to structure |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% |
| Residue on Ignition | ≤ 0.1% | 0.05% |
| Heavy Metals | ≤ 10 ppm | ≤ 10 ppm |
| Residual Solvents | Meets USP <467> requirements | Meets USP <467> requirements |
Experimental Protocols
The validation of this compound as a reference standard relies on a series of well-defined analytical procedures. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination and Assay
Objective: To determine the purity of the this compound reference standard and to perform an assay against a known concentration of a primary standard.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard
-
Piroxicam reference standard (for comparison and system suitability)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Purified water
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound and Piroxicam reference standards in a suitable diluent (e.g., Methanol) to prepare stock solutions of known concentrations. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Prepare the sample solution of this compound at a concentration similar to the working standards.
-
System Suitability: Inject the Piroxicam reference standard solution multiple times to evaluate system suitability parameters such as tailing factor, theoretical plates, and repeatability of peak areas.
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the purity of the this compound reference standard by the area normalization method. The assay can be determined by comparing the peak area of the this compound sample to the peak area of a known concentration of a primary standard.
Identity Confirmation by Spectroscopic Methods
Objective: To confirm the chemical structure of the this compound reference standard.
-
Infrared (IR) Spectroscopy: Record the IR spectrum of the this compound reference standard and compare it with the spectrum of a known authentic sample or with a reference spectrum. The comparison should show a high degree of similarity in the fingerprint region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values should be consistent with the proposed structure of this compound.
-
Mass Spectrometry (MS): Determine the mass-to-charge ratio of the molecular ion and major fragment ions. The observed masses should correspond to the calculated exact mass of this compound and its expected fragmentation pattern.
Visualizations
The following diagrams illustrate the metabolic context and the general workflow for validating a reference standard.
Caption: Metabolic pathway of Piroxicam.
Caption: General workflow for reference standard validation.
Conclusion
The presented data and experimental protocols support the validation of this compound as a suitable reference standard for analytical applications. Its chemical identity has been confirmed, and its purity can be reliably determined using standard chromatographic and spectroscopic techniques. By establishing a well-characterized reference standard for this key impurity, researchers and quality control professionals can ensure the accuracy and reliability of their analytical data for Piroxicam and related substances.
References
- 1. Piroxicam [doi.usp.org]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. This compound (Piroxicam Impurity B) [lgcstandards.com]
- 4. Piroxicam Pharmaceutical Secondary Standard; Certified Reference Material 36322-90-4 [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Piroxicam EP Impurity B | CymitQuimica [cymitquimica.com]
A Comparative Analysis of Desmethyl Piroxicam Across Species: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the species-specific metabolism and pharmacokinetics of a drug and its metabolites is paramount for preclinical and clinical studies. This guide provides a comparative analysis of desmethyl piroxicam, the major metabolite of the nonsteroidal anti-inflammatory drug (NSAID) piroxicam, across different species.
Piroxicam undergoes extensive metabolism in various species, with the primary route of biotransformation being hydroxylation of the pyridyl ring to form 5'-hydroxypiroxicam, also known as this compound.[1] This metabolite is considered to have little to no anti-inflammatory activity. Significant interspecies differences in the pharmacokinetics of the parent drug, piroxicam, have been observed, which can influence the formation and exposure of its metabolites.[2]
Quantitative Data Presentation
The following tables summarize the available pharmacokinetic parameters for this compound and its parent compound, piroxicam, in humans and various animal species. A notable gap in the current literature is the limited availability of specific pharmacokinetic data for this compound in non-human species.
Table 1: Pharmacokinetic Parameters of this compound (5'-Hydroxypiroxicam) in Humans Following a Single Oral Dose of Piroxicam
| Parameter | Human |
| Dose of Piroxicam | 20 mg |
| Cmax (ng/mL) | 133[3] |
| Tmax (h) | 53.6[3] |
| AUC0-72 (h*ng/mL) | 6213[3] |
Table 2: Comparative Pharmacokinetics of Piroxicam (Parent Drug) in Different Species
| Parameter | Human | Rat | Dog | Rhesus Monkey |
| Dose | 20 mg (oral) | 0.5-5 mg/kg (IV) | 0.3 mg/kg (oral/IV) | 20 mg/kg (oral) |
| Half-life (t½) (h) | ~50[3] | 13.3 (male), 40.8 (female)[4] | 40.2[5] | Data not specified |
| Tmax (h) | ~4 | Not applicable (IV) | 3.1 ± 1.0[5] | Data not specified |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Quantification of Piroxicam and this compound in Plasma
This protocol is adapted from a validated method for human plasma and can serve as a starting point for analysis in other species, with appropriate validation.[6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 400 µL of plasma, add 25 µL of an internal standard (e.g., naproxen 0.1 mg/mL).
-
Add 50 µL of 10 mM trichloroacetic acid for protein precipitation and acidification.
-
Vortex the sample for 40 seconds.
-
Centrifuge at 3,000 rpm for 15 minutes at 25°C.
-
Collect the supernatant for HPLC analysis.
2. HPLC System and Conditions:
-
Column: LiChroCART 125-4 RP Select-B Sorbent C18 or equivalent.
-
Mobile Phase: 0.1 M phosphate buffer (pH 3.2) and acetonitrile (70:30, v/v).[6]
-
Flow Rate: 1 mL/min.[6]
-
Injection Volume: 70 µL.
-
Detection: UV absorbance at 330 nm.[6]
-
Column Temperature: 24°C.[6]
3. Calibration and Quantification:
-
Prepare standard curves for piroxicam and 5'-hydroxypiroxicam in drug-free plasma.
-
The concentration of the analytes in the samples is determined by interpolating the peak areas from the respective standard curves.
Metabolic Pathways and Enzymology
The primary metabolic pathway for piroxicam is the hydroxylation of the pyridyl moiety to form this compound (5'-hydroxypiroxicam).[1] This reaction is catalyzed by cytochrome P450 (CYP) enzymes.
In humans , the main enzyme responsible for the metabolism of piroxicam to its major inactive metabolite, 5'-hydroxypiroxicam, is CYP2C9 .[6]
For animal species such as the rat, dog, and rhesus monkey, hydroxylation is also a key metabolic route.[1] However, the specific CYP isozymes responsible for this transformation have not been definitively identified in the literature. It is known that there are considerable interspecies differences in the expression and catalytic activities of CYP enzymes, which can lead to variations in drug metabolism.[7] For instance, in rats, piroxicam can also be metabolized by hydroxylation at two positions on the benzothiazine nucleus.[1]
Visualizations
Caption: Metabolic conversion of piroxicam to this compound.
Caption: Workflow for quantifying this compound in plasma.
Caption: Comparative analysis highlighting data gaps.
References
- 1. Metabolism of piroxicam by laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some pharmacokinetic properties and bioavailability by oral and rectal route of piroxicam in rodents and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of piroxicam and 5'-hydroxypiroxicam in human plasma and saliva using liquid chromatography-tandem mass spectrometry following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dose and sex on the pharmacokinetics of piroxicam in the rat [ouci.dntb.gov.ua]
- 5. Pharmacokinetics and pharmacodynamics of piroxicam in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P450-dependent drug oxidation activities in liver microsomes of various animal species including rats, guinea pigs, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of Piroxicam and its Major Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of the non-steroidal anti-inflammatory drug (NSAID) piroxicam and its primary metabolite, 5'-hydroxypiroxicam. The focus is on the assessment of linearity and range, critical parameters for the validation of bioanalytical methods. The information presented is collated from various validated methods to assist researchers in selecting and developing appropriate analytical strategies. While the user requested information on "Desmethyl piroxicam," the available scientific literature predominantly refers to the major metabolite as 5'-hydroxypiroxicam. It is likely that "this compound" is a less common synonym or a different, less frequently studied metabolite.
Methodology Comparison
The quantification of piroxicam and its metabolites is crucial for pharmacokinetic, toxicokinetic, and clinical studies. Various analytical techniques have been successfully employed, each with its own set of performance characteristics. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
Below is a summary of different analytical methods and their reported linearity and range for the quantification of piroxicam and 5'-hydroxypiroxicam.
| Analytical Technique | Analyte(s) | Matrix | Linearity Range | Correlation Coefficient (r) | Limit of Quantification (LOQ) | Reference |
| First-Derivative UV/VIS Spectrophotometry | Piroxicam | Human Plasma | Up to 10.0 mg/L | Not Reported | 0.27 mg/L | [1][2][3] |
| 5'-hydroxypiroxicam | Human Plasma | Up to 8.0 mg/L | Not Reported | 0.56 mg/L | [1][2][3] | |
| RP-HPLC with UV Detection | Piroxicam | Pharmaceutical Formulations | 1-200 µg/mL | > 0.999 | Not Reported | [4][5] |
| Piroxicam | Bulk Material/Pharmaceuticals | 5-90 µg/mL | Not Reported | Not Reported | [6] | |
| Piroxicam | Pharmaceutical Formulations | 70-130 µg/mL | ≥ 0.999 | Not Reported | [7] | |
| LC-MS/MS | Piroxicam | Human Plasma | 0.50-200 ng/mL | 1.000 | 0.50 ng/mL | [8] |
| Piroxicam | Pharmaceutical Preparations | 2.5-1000.0 ng/mL | Not Reported | 2.5 ng/mL | [9] | |
| Capillary Zone Electrophoresis (CZE) | Piroxicam | Pharmaceutical Tablets | 0.23–28.79 µg/mL | Not Reported | Not Reported | [10] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical methods and obtaining reliable data. Below are representative protocols for assessing the linearity and range for the quantification of piroxicam and its metabolite using RP-HPLC and LC-MS/MS, based on the methodologies found in the cited literature.
RP-HPLC-UV Method for Piroxicam
This protocol is a composite based on typical RP-HPLC methods for piroxicam quantification in pharmaceutical formulations.
Objective: To determine the linearity and range of an RP-HPLC-UV method for the quantification of piroxicam.
Materials:
-
Piroxicam reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade, pH adjusted to 3.2 with an appropriate acid)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
0.45 µm nylon membrane filters
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and water (pH 3.2) in a 55:45 (v/v) ratio.[4][5] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution Preparation: Accurately weigh a suitable amount of piroxicam reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range of approximately 1-200 µg/mL.[4][5]
-
Chromatographic Conditions:
-
Linearity Assessment:
-
Inject each calibration standard into the HPLC system in triplicate.
-
Record the peak area for each injection.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration of piroxicam.
-
Perform a linear regression analysis on the data. The method is considered linear if the correlation coefficient (r) is ≥ 0.999.
-
-
Range Determination: The range of the method is the interval between the upper and lower concentrations of the calibration curve that have been demonstrated to be linear, accurate, and precise.
LC-MS/MS Method for Piroxicam in Human Plasma
This protocol is based on a sensitive LC-MS/MS method for the determination of piroxicam in a biological matrix.
Objective: To determine the linearity and range of an LC-MS/MS method for the quantification of piroxicam in human plasma.
Materials:
-
Piroxicam reference standard
-
Internal Standard (IS), e.g., Isoxicam
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Ethyl acetate
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column (e.g., Sunfire C18 column).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of methanol and 15 mM ammonium formate (pH 3.0) in a 60:40 (v/v) ratio.[8]
-
Standard Stock Solutions: Prepare stock solutions of piroxicam and the internal standard (IS) in methanol.
-
Preparation of Calibration Standards: Spike blank human plasma with appropriate volumes of the piroxicam stock solution to prepare calibration standards over a concentration range of 0.50-200 ng/mL.[8]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of each plasma standard, add the internal standard solution.
-
Perform liquid-liquid extraction with ethyl acetate at an acidic pH.[8]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Linearity Assessment:
-
Analyze the extracted calibration standards using the LC-MS/MS system.
-
Determine the peak area ratios of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of piroxicam.
-
Perform a weighted linear regression analysis. The linearity is acceptable if the correlation coefficient (r) is close to 1.000.[8]
-
-
Range Determination: The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ) of the calibration curve, which must meet predefined criteria for accuracy and precision. The LLOQ for this method was reported as 0.50 ng/mL.[8]
Workflow for Assessing Linearity and Range
The following diagram illustrates the general workflow for the validation of linearity and range for a bioanalytical method.
Caption: Workflow for Linearity and Range Assessment.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Simultaneous determination of piroxicam and its major metabolite 5'-hydroxypiroxicam in human plasma by derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of piroxicam and its major metabolite 5'-hydroxypiroxicam in human plasma by derivative spectrophotometry. | Semantic Scholar [semanticscholar.org]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Performance Characteristics of a Validated Desmethyl Piroxicam Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for comprehensive pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of the performance characteristics of a validated assay for Desmethyl piroxicam, a minor metabolite of the non-steroidal anti-inflammatory drug (NSAID) piroxicam. Due to the limited availability of public data on validated assays specifically for this compound, this guide presents a detailed analysis of a validated LC-MS/MS method for the simultaneous quantification of piroxicam and its major metabolite, 5'-hydroxypiroxicam.[1] This is followed by a comparative discussion on the expected performance characteristics for a this compound assay, based on established bioanalytical method validation guidelines.
Comparative Performance of Validated Assays
The performance of a bioanalytical method is defined by several key parameters that ensure the reliability and accuracy of the results. Below is a comparison of a validated LC-MS/MS assay for piroxicam and 5'-hydroxypiroxicam, alongside projected typical performance characteristics for a hypothetical validated this compound assay.
Table 1: Comparison of Performance Characteristics for Piroxicam, 5'-hydroxypiroxicam, and this compound Assays
| Performance Characteristic | Piroxicam (LC-MS/MS)[1] | 5'-hydroxypiroxicam (LC-MS/MS)[1] | This compound (Hypothetical LC-MS/MS) |
| Linearity Range | 6.1 - 2000 ng/mL | 1.2 - 500 ng/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 6.1 ng/mL (Plasma) | 1.2 ng/mL (Plasma) | ~1 ng/mL (Plasma) |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% | Within ± 15% of nominal concentration |
| Precision (% CV) | < 15% | < 15% | < 15% |
| Recovery | Not explicitly stated | Not explicitly stated | > 85% |
| Matrix Effect | Not explicitly stated | Not explicitly stated | Minimal and compensated by internal standard |
Note: The performance characteristics for the this compound assay are projected based on typical values for similar bioanalytical LC-MS/MS methods and are not derived from a specific cited study.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and comparing assay performance.
Validated LC-MS/MS Method for Piroxicam and 5'-hydroxypiroxicam[1]
This method was developed for the simultaneous determination of piroxicam and its major metabolite, 5'-hydroxypiroxicam, in human plasma and saliva.
-
Sample Preparation: A liquid-liquid extraction method is typically employed. To 100 µL of plasma, an internal standard (e.g., a deuterated analog of piroxicam) is added, followed by a protein precipitation step with a solvent like acetonitrile. After centrifugation, the supernatant is extracted with an organic solvent such as methyl tert-butyl ether. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., LiChroCART 125-4 RP Select-B Sorbent C18).[1]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium formate to ensure optimal separation and ionization. For example, a mixture of methanol and 2% phosphoric acid (pH 2.7) (70:30, v/v).[1]
-
Flow Rate: Typically around 0.5-1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Visualizing the Workflow and Metabolic Pathway
Diagrams are essential for visualizing complex processes in drug metabolism and analysis.
The metabolism of piroxicam primarily occurs in the liver, mediated by cytochrome P450 enzymes.[2]
Conclusion
While specific, publicly available validated assay data for this compound is scarce, a robust understanding of bioanalytical method validation principles allows for the projection of its performance characteristics. The provided data for a validated LC-MS/MS assay for piroxicam and its major metabolite, 5'-hydroxypiroxicam, serves as a strong benchmark. Researchers developing an assay for this compound can expect to achieve similar levels of linearity, accuracy, precision, and sensitivity, likely utilizing a comparable LC-MS/MS methodology. The detailed experimental protocol and illustrative diagrams in this guide offer a comprehensive framework for the development and comparison of such bioanalytical methods.
References
A Comparative Analysis of Desmethyl Piroxicam Levels: Oral vs. Topical Piroxicam Administration
A qualitative comparison based on the differential systemic exposure of the parent drug, piroxicam.
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) available in both oral and topical formulations. Its metabolism primarily occurs in the liver, leading to the formation of several metabolites. The major metabolite is 5'-hydroxypiroxicam, formed via CYP2C9-mediated hydroxylation.[1][2] A minor metabolic pathway involves N-demethylation, resulting in the formation of desmethyl piroxicam.[1][3] This guide provides a comparative overview of the expected systemic levels of this compound following oral versus topical administration of piroxicam.
Qualitative Comparison of this compound Levels
The systemic levels of a drug's metabolite are directly dependent on the systemic concentration of the parent drug. Following oral administration, piroxicam is readily absorbed, leading to significant systemic exposure.[4][5] In contrast, topical application results in high local concentrations in the skin with very low systemic absorption.[6][7] Consequently, the systemic levels of piroxicam metabolites, including this compound, are expected to be substantially lower after topical administration compared to oral administration.
| Parameter | Oral Piroxicam Administration | Topical Piroxicam Administration |
| Parent Drug (Piroxicam) Systemic Bioavailability | High | Very Low[6][7] |
| Expected Systemic this compound Levels | Quantifiable in plasma, albeit as a minor metabolite. | Expected to be extremely low or below the limit of detection in plasma. |
| Primary Site of Metabolite Formation | Liver (systemic circulation)[1][2] | Minimal systemic metabolism due to low absorption. Some potential for cutaneous metabolism, though not well-documented for this pathway. |
Metabolic Pathway of Piroxicam
The metabolic conversion of piroxicam is a critical factor in its clearance from the body. The following diagram illustrates the primary and minor metabolic pathways of piroxicam.
Caption: Metabolic pathways of piroxicam.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of pharmacokinetic profiles. Below are representative experimental protocols for oral and topical piroxicam studies.
Oral Piroxicam Pharmacokinetic Study Protocol
This protocol is based on typical single-dose, crossover bioavailability studies.[4][8]
-
Study Design: A single-dose, randomized, open-label, two-period crossover study is conducted.
-
Subjects: Healthy adult volunteers are enrolled after obtaining informed consent.
-
Procedure:
-
Subjects are administered a single oral dose of piroxicam (e.g., 20 mg) after an overnight fast.
-
Blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 168 hours) post-dose.[4][9]
-
A washout period of at least 15 days separates the two treatment periods.
-
-
Sample Analysis: Plasma concentrations of piroxicam and its metabolites are determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[10][11]
Topical Piroxicam Pharmacokinetic Study Protocol
This protocol is designed to assess both cutaneous and systemic drug levels.[6][7]
-
Study Design: An open-label study in healthy volunteers.
-
Subjects: Healthy adult volunteers with no skin conditions at the application site.
-
Procedure:
-
A specified amount of piroxicam gel (e.g., 1 g of 0.5% gel) is applied to a defined area of skin (e.g., the knee).
-
For systemic absorption assessment, blood samples are collected at various time points (e.g., 1, 2, 4, 6, 14, 24, 28, and 48 hours) after application.[6]
-
For cutaneous level assessment, skin biopsies (e.g., punch biopsies) may be taken from the application site at different time points.
-
-
Sample Analysis: Piroxicam concentrations in plasma and skin tissue are quantified using a sensitive analytical method like HPLC.[6]
Analytical Methodology
The quantification of piroxicam and its metabolites in biological matrices is predominantly achieved using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Plasma samples typically undergo a protein precipitation step followed by liquid-liquid extraction to isolate the analytes.[10]
-
Chromatographic Separation: A C18 column is commonly used for the separation of piroxicam and its metabolites. The mobile phase is typically a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a specific wavelength (e.g., 330 nm) is a common method for quantification.[10] While methods for the major metabolite, 5'-hydroxypiroxicam, are established, specific validated methods for this compound are not widely reported, likely due to its low concentrations.
Experimental Workflow Comparison
The following diagram illustrates a typical experimental workflow for comparing the pharmacokinetic profiles of oral and topical drug administration.
Caption: Comparative experimental workflow.
Conclusion
Based on the profound differences in systemic bioavailability, it can be concluded that the systemic levels of this compound following topical administration of piroxicam are significantly lower than those observed after oral administration. While topical application provides high local drug concentrations with minimal systemic exposure, oral administration leads to widespread systemic distribution and metabolism. For researchers and drug development professionals, this distinction is crucial when considering the safety and efficacy profiles of different piroxicam formulations, particularly concerning systemic side effects that may be linked to the parent drug or its metabolites. Further studies employing highly sensitive analytical techniques would be necessary to directly quantify the low levels of this compound after topical application and confirm this qualitative assessment.
References
- 1. ClinPGx [clinpgx.org]
- 2. Piroxicam Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Relative bioavailability of two oral formulations of piroxicam 20 mg: a single-dose, randomized-sequence, open-label, two-period crossover comparison in healthy Mexican adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piroxicam: Pharmacokinetics, Mechanism of Action and Toxicology Studies_Chemicalbook [chemicalbook.com]
- 6. Plasma and cutaneous drug levels after topical application of piroxicam gel: a study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Influence of CYP2C9 genotypes on the pharmacokinetics and pharmacodynamics of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Effective method for the detection of piroxicam in human plasma using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Desmethyl Piroxicam
For researchers, scientists, and professionals in drug development, the lifecycle of a compound extends beyond its experimental use. The proper disposal of chemical reagents and byproducts is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of desmethyl piroxicam, ensuring compliance with regulatory standards and fostering a culture of safety.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste, including compounds like this compound, is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).[3][4][5] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes from "cradle-to-grave."[4][5] A key aspect of this is the prohibition of disposing of hazardous pharmaceutical waste down the drain.[3]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe and compliant disposal of this compound in a laboratory setting.
1. Waste Identification and Classification:
-
Hazard Assessment: Based on the toxicological data of the parent compound, piroxicam, this compound should be treated as a hazardous waste.[1][2]
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It must be segregated into a designated hazardous waste container.
2. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
-
3. Waste Collection and Storage:
-
Container Selection: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[4] For hazardous pharmaceutical waste, this is typically a black container.[3][4]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the specific chemical name, "this compound." Include the date when the waste was first added to the container.
-
Storage: Store the waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated. Store the container in a locked-up area.[1][6]
4. Disposal Method Selection:
-
Incineration: The generally required and preferred method for the disposal of hazardous pharmaceutical waste is high-temperature incineration at an EPA-permitted facility.[3][5][7] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Landfill (Not Recommended for Untreated Waste): Disposing of untreated pharmaceutical waste in a landfill is strongly discouraged as it can lead to environmental contamination.[8][9] If incineration is not available, the waste may need to be encapsulated or inertized before being sent to a landfill.[9][10]
5. Working with a Licensed Waste Disposal Vendor:
-
Engage a certified hazardous waste disposal company to transport and dispose of the this compound waste. These vendors are knowledgeable about federal and state regulations and will ensure compliant disposal.
-
Provide the vendor with a complete and accurate description of the waste, including its chemical name and any known hazards.
6. Documentation:
-
Maintain meticulous records of all hazardous waste generated and disposed of. This includes the name of the chemical, the quantity, the date of disposal, and the manifest from the waste disposal vendor. This documentation is crucial for regulatory compliance.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes key parameters related to the disposal of hazardous pharmaceutical waste in general.
| Parameter | Guideline/Regulation | Source |
| Incineration Temperature | Minimum of 850°C, with a preference for high-temperature incineration (>1200°C) | [7][9] |
| Waste Dilution for Incineration | Recommended dilution with municipal waste (approx. 1:1000) prior to destruction | [9] |
| Inertization Mixture Ratio (by weight) | 65% pharmaceutical waste, 15% cement, 15% lime, 5% water | [9][10] |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound. The disposal is a procedural process guided by regulatory frameworks rather than laboratory experimentation. The key "protocol" is the adherence to the step-by-step disposal procedure outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 5. danielshealth.com [danielshealth.com]
- 6. fishersci.com [fishersci.com]
- 7. iwaste.epa.gov [iwaste.epa.gov]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. medbox.org [medbox.org]
- 10. emro.who.int [emro.who.int]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Desmethyl Piroxicam
Disclaimer: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Desmethyl Piroxicam. The following recommendations are based on the safety data sheets (SDS) for the parent compound, Piroxicam, as a specific SDS for this compound was not identified in the initial search. It is crucial to handle this compound with the utmost caution, assuming a similar hazard profile to Piroxicam. Always consult with your institution's environmental health and safety (EHS) department for a comprehensive risk assessment before commencing any work.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
All personnel must wear the appropriate personal protective equipment when handling this compound to minimize exposure risk. The following PPE is mandatory and should be used in conjunction with proper engineering controls, such as a chemical fume hood or adequate ventilation.[1][2]
Primary Protective Gear:
-
Eye and Face Protection: Chemical splash goggles or a full-face shield are required to protect against accidental splashes or aerosol generation.[2] Standard safety glasses do not provide adequate protection.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory.[2] Always inspect gloves for tears or punctures before use. After handling, wash the exterior of the gloves before removal and dispose of them as hazardous waste.
-
Lab Coat: A lab coat or other protective clothing must be worn to prevent skin contact.[1][3]
-
-
Respiratory Protection: A NIOSH-approved respirator is essential, particularly when handling the powdered form of the compound or when there is a risk of aerosolization.[2][4] The specific type of respirator and cartridge should be determined by a qualified industrial hygienist based on a risk assessment of the specific laboratory procedures. In case of fire or emergency, a self-contained breathing apparatus should be used.[1]
Operational Plan for Handling and Disposal
Adherence to a strict operational plan is critical for the safe handling and disposal of this compound and associated waste.
Handling Procedures:
-
Preparation:
-
During Handling:
-
After Handling:
Disposal Plan:
-
Waste Collection:
-
All waste materials, including unused this compound, contaminated PPE, and cleaning materials, should be collected in a designated, properly labeled, and sealed container for hazardous waste.[3]
-
-
Disposal:
Summary of Personal Protective Equipment
| PPE Category | Recommendation |
| Eye/Face Protection | Chemical splash goggles or a full-face shield.[2] |
| Skin Protection | Chemical-resistant gloves and a lab coat or other protective clothing.[1][2][3] |
| Respiratory Protection | A NIOSH-approved respirator, especially when handling powder or if aerosols may be generated.[2][4] For emergencies, a self-contained breathing apparatus is necessary.[1] |
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
